Z-Thr-otbu
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |
InChI Key |
ZRQUTSHDNGTITM-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Z-Thr(tBu)-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Thr(tBu)-OtBu, a crucial building block in peptide synthesis. We will delve into its chemical identity, physical and chemical properties, detailed synthesis protocols, and its application in the construction of complex peptide structures.
Chemical Identity and Properties
The abbreviation "Z-Thr-otbu" most commonly refers to N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester . This compound is a derivative of the amino acid L-threonine, where the amine group, the side-chain hydroxyl group, and the carboxylic acid group are all protected.
-
Z (Benzyloxycarbonyl): This protecting group on the N-terminus prevents unwanted reactions of the amine group during peptide coupling.
-
(tBu) (tert-butyl): The hydroxyl group on the threonine side chain is protected by a tert-butyl group to prevent side reactions.
-
OtBu (tert-butyl ester): The C-terminal carboxylic acid is protected as a tert-butyl ester.
This trifunctional protection strategy makes Z-Thr(tBu)-OtBu a valuable reagent for the precise and controlled synthesis of peptides.
Quantitative Data Summary
| Property | Value | Reference |
| Full Chemical Name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester | |
| Synonyms | Z-Thr(tBu)-OtBu, CBZ-Thr(tBu)-OtBu | [1] |
| CAS Number | 14437-51-5 | [1][2] |
| Molecular Formula | C20H31NO5 | [2] |
| Molecular Weight | 365.46 g/mol | [2] |
| Predicted Boiling Point | 472.2 ± 45.0 °C | [1] |
| Predicted Density | 1.064 ± 0.06 g/cm3 | [1] |
Synthesis of Z-Thr(tBu)-OtBu
Conceptual Synthesis Protocol:
-
Esterification of the Carboxylic Acid: The carboxylic acid of N-Cbz-L-threonine is first converted to its tert-butyl ester. This can be achieved by reacting N-Cbz-L-threonine with isobutylene in the presence of a strong acid catalyst.
-
Protection of the Hydroxyl Group: The hydroxyl group of the resulting this compound is then protected using a tert-butylating agent, such as tert-butyl 2,2,2-trichloroacetimidate, under appropriate reaction conditions.
-
Purification: The final product, Z-Thr(tBu)-OtBu, would then be purified using standard techniques such as column chromatography to yield the pure compound.
Application in Peptide Synthesis
Z-Thr(tBu)-OtBu is primarily used as a protected amino acid building block in solution-phase peptide synthesis. The "Z" protecting group is not commonly used in modern solid-phase peptide synthesis (SPPS), which typically employs Fmoc or Boc protecting groups for the N-terminus. However, the principles of its use in peptide elongation are analogous to those of other protected amino acids.
Experimental Protocol: Dipeptide Synthesis (Illustrative)
This protocol illustrates the general steps for the solution-phase synthesis of a dipeptide using Z-Thr(tBu)-OtBu.
-
Deprotection of the Coupling Partner: The N-terminal protecting group of another amino acid ester (e.g., H-Gly-OMe) is removed to expose the free amine.
-
Activation of Z-Thr(tBu)-OtBu: The carboxylic acid of Z-Thr(tBu)-OH (a related compound where the C-terminus is not protected) would be activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reaction: The activated Z-Thr(tBu)-OH is then added to the deprotected amino acid ester. The reaction mixture is stirred at room temperature until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then worked up to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is purified by column chromatography.
-
Deprotection: The protecting groups (Z, tBu, and OtBu) on the final dipeptide can be removed under specific conditions to yield the free dipeptide. The Z group is typically removed by hydrogenolysis, while the tert-butyl groups are removed with a strong acid like trifluoroacetic acid (TFA).
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow: General Peptide Synthesis Cycle
The following diagram illustrates the general workflow for incorporating a protected amino acid like Z-Thr(tBu)-OtBu into a growing peptide chain during solution-phase synthesis.
Caption: General workflow for the incorporation of Z-Thr(tBu)-OH in solution-phase peptide synthesis.
Note on Signaling Pathways: There is no information in the searched literature to suggest that Z-Thr(tBu)-OtBu is directly involved in any biological signaling pathways. Its primary role is as a synthetic building block in the laboratory.
References
An In-depth Technical Guide to Z-Thr-o-tBu: Applications and Methodologies for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-o-tBu), a critical protected amino acid derivative in synthetic chemistry. It is primarily utilized as a fundamental building block in the synthesis of peptides, particularly in solution-phase methodologies. This document will delve into its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use.
Core Concepts: The Role of Protecting Groups in Peptide Synthesis
In peptide synthesis, the targeted formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the temporary masking of other reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups".[1][2] Z-Thr-o-tBu is an example of a dually protected amino acid, where both the alpha-amino group and the side-chain hydroxyl group of threonine are rendered unreactive until their specific deprotection is desired.
The "Z" in Z-Thr-o-tBu stands for benzyloxycarbonyl (Cbz), a well-established protecting group for the α-amino group.[3] The "o-tBu" refers to a tert-butyl ether group protecting the hydroxyl (-OH) group in the threonine side chain.[3] This dual protection strategy allows for the selective deprotection of either the N-terminus (for chain elongation) or the side chain (for specific modifications), a concept known as orthogonal protection strategy.[4]
Chemical Properties and Data
A summary of the key chemical properties of Z-Thr-o-tBu is presented below.
| Property | Value | Reference |
| Chemical Name | N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine | [5] |
| Synonyms | Z-Thr(tBu)-OH | [5] |
| CAS Number | 16966-09-9 | [5] |
| Molecular Formula | C₁₆H₂₃NO₅ | [5] |
| Molecular Weight | 309.36 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |
Synthesis of Z-Thr-o-tBu
The synthesis of Z-Thr-o-tBu is a multi-step process starting from the amino acid L-threonine. A general synthetic pathway is outlined below.
Figure 1: General synthetic workflow for Z-Thr(o-tBu)-OH.
A specific experimental protocol for the final step, the saponification of the methyl ester to yield the final product, has been reported with a high yield.
Experimental Protocol: Synthesis of Z-Thr(tBu)-OH from Z-Thr(tBu)-OMe[5]
-
Reaction Setup: To a 2 L beaker, add Z-Thr(tBu)-OMe (169 g).
-
Solvent Addition: Add 300 mL of acetone and 600 mL of 1,2-dichloroethane.
-
pH Adjustment: Adjust the pH of the solution to 10-11 with a 1 M sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up:
-
Wash the reaction mixture once with 500 mL of ether.
-
Add 800 mL of ethyl acetate.
-
Adjust the pH to 2-3 with an aqueous citric acid solution.
-
Wash the organic phase with 300 mL of water, followed by 300 mL of saturated brine.
-
-
Isolation:
-
Dry the organic phase over 100 g of anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add 500 mL of ether to the residue and dry to obtain Z-Thr(tBu)-OH.
-
Quantitative Data:
| Starting Material | Product | Yield |
| Z-Thr(tBu)-OMe (169 g) | Z-Thr(tBu)-OH (130 g) | 80.3%[5] |
Application in Peptide Synthesis: Peptide Coupling
The primary application of Z-Thr-o-tBu is as a building block in peptide synthesis. The carboxylic acid of Z-Thr-o-tBu is activated and then reacted with the free amino group of another amino acid or a growing peptide chain.
Figure 2: Workflow for a peptide coupling reaction using Z-Thr(o-tBu)-OH.
General Experimental Protocol: Peptide Coupling
-
Activation: Dissolve Z-Thr-o-tBu (1 equivalent) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents) and an additive like HOBt (1 equivalent), followed by a base, typically diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture for a few minutes to allow for the formation of the activated ester.
-
Coupling: Add the activated Z-Thr-o-tBu solution to the resin-bound peptide with a free N-terminal amine. Agitate the reaction mixture for a period of 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines and a successful coupling.
-
Washing: After the reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
Quantitative Data and Considerations:
While a specific yield for a coupling reaction involving Z-Thr-o-tBu is highly sequence-dependent, several factors can influence the efficiency:
| Factor | Effect on Coupling Efficiency | Mitigation Strategies |
| Steric Hindrance | Threonine is known to be a "difficult" amino acid to couple due to the steric bulk of its side chain, which can lead to lower coupling yields.[1] | Use more potent coupling reagents (e.g., HATU, HCTU), increase reaction time, or perform a double coupling. |
| Racemization | The activation of the carboxylic acid can lead to epimerization at the alpha-carbon. However, the urethane-based Z-protecting group is known to suppress racemization.[6] | The use of additives like HOBt or HOAt can further minimize racemization. |
| Purity of Reagents | Impurities in the protected amino acid or solvents can lead to side reactions and lower yields. | Use high-purity reagents and anhydrous solvents. |
Deprotection Strategies
The selective removal of the Z and tBu protecting groups is crucial for the successful synthesis of the target peptide.
Cleavage of the Z (Benzyloxycarbonyl) Group
The Z group is typically removed by catalytic hydrogenolysis.
Figure 3: Deprotection of the Z-group via hydrogenolysis.
Experimental Protocol: Z-Group Cleavage
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected peptide.
Cleavage of the tert-Butyl (tBu) Ether Group
The tBu ether group is labile under acidic conditions.
Figure 4: Acidic cleavage of the tBu-ether protecting group.
Experimental Protocol: tBu-Group Cleavage
-
Reaction Setup: Treat the peptide containing the tBu-protected threonine with a strong acid, most commonly trifluoroacetic acid (TFA). A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Remove the TFA by rotary evaporation or by precipitation of the peptide with cold diethyl ether. The crude peptide can then be purified by HPLC.
Conclusion
Z-Thr-o-tBu is a valuable reagent for peptide synthesis, offering a robust protection strategy for the threonine residue. Understanding the specific protocols for its synthesis, coupling, and deprotection, along with the quantitative aspects of these reactions, is essential for its successful application in the development of novel peptides and therapeutic agents. This guide provides the foundational knowledge and practical methodologies to aid researchers in this endeavor.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 6. bachem.com [bachem.com]
An In-depth Technical Guide to Z-Thr(otbu)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH or Z-Thr-otbu. This compound is a critical reagent in the field of peptide chemistry, particularly in the synthesis of peptides for research and pharmaceutical development.
Core Molecular Data
Z-Thr(tBu)-OH is a derivative of the amino acid L-threonine. It is chemically modified with two protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyl (tBu) group on the side-chain hydroxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C16H23NO5 | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| CAS Number | 16966-09-9 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
Synthesis and Manufacturing
The synthesis of Z-Thr(tBu)-OH is a multi-step process that involves the protection of the amino and hydroxyl groups of L-threonine. A general procedure for the synthesis of (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid from its methyl ester precursor, z-Thr(tBu)-OMe, is outlined below.
A common method for the preparation of Z-Thr(tBu)-OH involves the hydrolysis of its corresponding methyl ester.
Starting Material: z-Thr(tBu)-OMe
-
Reaction Setup: z-Thr(tBu)-OMe (169 g) is added to a 2 L beaker containing 300 mL of acetone and 600 mL of 1,2-dichloroethane.[1]
-
pH Adjustment: The pH of the solution is adjusted to 10-11 with a 1 M sodium hydroxide solution to facilitate the hydrolysis of the methyl ester.[1]
-
Work-up: After the reaction is complete, it is washed with 500 mL of ether.[1] Ethyl acetate (800 mL) is then added, and the pH is adjusted to 2-3 with an aqueous citric acid solution.[1]
-
Extraction and Drying: The solution is washed sequentially with 300 mL of water and 300 mL of saturated brine.[1] The organic phase is then dried over 100 g of anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
Final Product Isolation: To the resulting residue, 500 mL of ether is added, and the mixture is dried to yield Z-Thr(tBu)-OH as a granular solid with a yield of approximately 80.3%.[1]
Experimental Protocols: Application in Peptide Synthesis
The primary application of Z-Thr(tBu)-OH is as a building block in peptide synthesis. It is particularly well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides.
The following is a generalized protocol for the incorporation of a Z-Thr(tBu)-OH residue into a growing peptide chain on a solid support.
-
Resin Preparation: The synthesis begins with a solid support resin, typically polystyrene-based, to which the first amino acid of the desired peptide is attached.
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. In the context of Fmoc/tBu strategy, this is typically done using a base like piperidine.[3]
-
Activation and Coupling:
-
In a separate vessel, Z-Thr(tBu)-OH is pre-activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
-
The activated Z-Thr(tBu)-OH is then added to the resin. The reaction results in the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Z-Thr(tBu)-OH.
-
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride may be performed.
-
Cycle Repetition: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the tBu group on threonine) are removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). The Z-group at the N-terminus is usually removed by hydrogenolysis.
-
Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Signaling Pathways and Drug Development
It is important to clarify that Z-Thr(tBu)-OH itself is not directly involved in biological signaling pathways. Instead, it serves as a crucial building block for the synthesis of peptides.[] These synthetically produced peptides can then be used in a variety of research and drug development applications, including:
-
Probing Biological Processes: Synthesized peptides can be used as tools to study protein-protein interactions, enzyme-substrate relationships, and other cellular signaling events.
-
Therapeutic Agents: Many peptides have therapeutic properties and are developed as drugs for a wide range of diseases.[5]
-
Diagnostic Tools: Peptides can be designed to bind to specific biomarkers, making them useful in diagnostic assays.
The use of protected amino acids like Z-Thr(tBu)-OH is fundamental to ensuring the precise chemical structure of the final peptide, which is critical for its biological activity.
References
Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate, a valuable protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. This document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of the target compound, also known as Z-Thr(tBu)-OtBu, can be efficiently achieved through a two-step process commencing from the commercially available O-tert-butyl-L-threonine. The strategy involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid moiety with a tert-butyl group. This approach ensures the selective formation of the desired product with high purity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Benzyloxycarbonylation | O-tert-butyl-L-threonine | (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid | Benzyl chloroformate, Sodium bicarbonate | Dioxane/Water | 85-95 |
| 2 | tert-Butyl Esterification | (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid | (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate | Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine (DMAP), Pyridine | Dichloromethane | 80-90 |
Experimental Protocols
Step 1: Synthesis of (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (Z-Thr(tBu)-OH)
Materials:
-
O-tert-butyl-L-threonine (1.0 eq)
-
Sodium bicarbonate (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve O-tert-butyl-L-threonine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution and stir until it is completely dissolved.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete, as monitored by TLC, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid as a solid. The product can be further purified by recrystallization.
Step 2: Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate (Z-Thr(tBu)-OtBu)
Materials:
-
(2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid in anhydrous dichloromethane.
-
Add pyridine and 4-(dimethylamino)pyridine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.
Visualizations
Caption: Synthetic workflow for (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.
An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly utilized derivatives in the field of peptide science. While focusing on the core compound, this guide also places a significant emphasis on the practical application of its analogs, such as Fmoc-O-tert-butyl-L-threonine, in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.
Introduction to Protected Threonine Derivatives
Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides. To prevent unwanted side reactions during peptide synthesis, this hydroxyl group, along with the α-amino and carboxyl groups, must be temporarily protected. The choice of protecting groups is critical for a successful synthesis strategy.
-
N-terminal Protection: The α-amino group is commonly protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, favored in modern solid-phase peptide synthesis (SPPS), or an acid-labile tert-Butyloxycarbonyl (Boc) group. The Carbobenzoxy (Cbz or Z) group, while historically significant in solution-phase synthesis, is less common in solid-phase applications.[1]
-
C-terminal Protection: The carboxyl group is often activated for coupling or protected as an ester, such as a methyl or tert-butyl ester.
-
Side-Chain Protection: The threonine hydroxyl group is typically protected as a tert-butyl ether (tBu), which is stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1]
This guide will focus on derivatives where the threonine side chain is protected as a tert-butyl ether, a widely adopted strategy in peptide chemistry.
Physicochemical Properties
The properties of protected threonine derivatives are crucial for their handling, storage, and reactivity in peptide synthesis. Below is a summary of available data for Cbz-O-tert-butyl-L-threonine and related compounds.
| Property | Cbz-O-tert-butyl-L-threonine | O-tert-Butyl-L-threonine tert-butyl ester | Fmoc-O-tert-butyl-L-threonine |
| Synonyms | Z-Thr(tBu)-OH | H-Thr(tBu)-OtBu | Fmoc-Thr(tBu)-OH |
| CAS Number | 16966-09-9 | 5854-78-4[2] | 71989-35-0[3] |
| Molecular Formula | C₁₆H₂₃NO₅ | C₁₂H₂₅NO₃[2] | C₂₃H₂₇NO₅[3] |
| Molecular Weight | 309.36 g/mol | 231.33 g/mol [2] | 397.5 g/mol [3] |
| Appearance | Data not available | Colorless to pale yellow liquid[4] | White powder |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | 70 °C / 0.8 mmHg[4] | Data not available |
| Optical Rotation | Data not available | +2.0° to +4.0° (c=1 in EtOH)[4] | Data not available |
| Storage | 2-8 °C | 2-8 °C[4] | Room temperature |
Solubility: Protected amino acids, including Fmoc-O-tert-butyl-L-threonine, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Specific quantitative solubility data for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not readily available in the literature, but it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. The solubility of various Fmoc-protected amino acids in the green solvent PolarClean has been reported to be greater than 0.4 M.
Synthesis and Characterization
General Synthesis of O-tert-Butyl-L-threonine tert-butyl ester
The synthesis of O-tert-butyl-L-threonine tert-butyl ester typically involves the reaction of L-threonine with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid superacid, in a suitable solvent like 1,4-dioxane. This one-pot reaction leads to the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.
A patented method describes the synthesis by adding L-threonine to a mixture of 1,4-dioxane and a solid superacid catalyst. Isobutene gas is then passed through the reaction mixture at a controlled temperature (e.g., 10-25 °C) until the reaction is complete. The product can then be isolated and purified by distillation.
N-Protection with Cbz Group
The introduction of the Cbz protecting group onto the α-amino group of O-tert-butyl-L-threonine tert-butyl ester can be achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of water and an organic solvent.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not widely published. However, the expected spectral features would include:
-
¹H NMR: Signals corresponding to the protons of the two tert-butyl groups, the threonine backbone protons, the benzyl group protons of the Cbz protector, and the NH proton.
-
¹³C NMR: Resonances for the carbons of the tert-butyl groups, the threonine backbone, the carbonyls of the ester and the carbamate, and the aromatic carbons of the Cbz group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond, the carbonyl stretching of the ester and the urethane, and aromatic C-H bonds.
For comparison, the ¹³C NMR chemical shifts of the carbonyl carbons in N-Boc-L-threonine have been studied and show dependence on solvent polarity.
Application in Peptide Synthesis: A Detailed Workflow
While Cbz-protected amino acids are primarily used in solution-phase synthesis, the principles of incorporating a protected threonine are best illustrated through the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS). The following section details the experimental protocol for incorporating Fmoc-Thr(tBu)-OH into a peptide chain.
Fmoc-SPPS Experimental Protocol
This protocol outlines the manual synthesis of a generic peptide containing a threonine residue on a Rink Amide resin, which upon cleavage yields a C-terminal amide.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is pre-activated by dissolving it in DMF with HBTU, HOBt, and DIPEA. This activation mixture is then added to the deprotected resin and allowed to react for 1-2 hours. The resin is subsequently washed with DMF and DCM.
-
Chain Elongation (Iterative Cycles): a. Fmoc Deprotection: The Fmoc group of the newly coupled amino acid is removed with 20% piperidine in DMF. The resin is washed with DMF. b. Coupling of the Next Amino Acid (e.g., Fmoc-Thr(tBu)-OH): The next Fmoc-protected amino acid, in this case, Fmoc-Thr(tBu)-OH, is activated with HBTU/HOBt/DIPEA in DMF and coupled to the growing peptide chain on the resin. The resin is washed. c. These deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Global Deprotection: The peptide-resin is washed with DCM and dried. A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin and the mixture is gently agitated for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl ether from the threonine residue.[5][6]
-
Peptide Precipitation and Isolation: The cleavage mixture is filtered to separate the resin. The filtrate, containing the crude peptide, is added to cold diethyl ether to precipitate the peptide. The precipitate is collected by centrifugation, washed with cold ether, and dried.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram for Fmoc-SPPS
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Role in Drug Development and Signaling Pathways
Cbz-O-tert-butyl-L-threonine tert-butyl ester and its analogs are not directly involved in biological signaling pathways. Instead, they are critical tools for the chemical synthesis of peptides that can modulate these pathways. The incorporation of threonine, and specifically its protected forms, allows for the precise construction of peptide sequences that can act as agonists, antagonists, or inhibitors of various biological targets.
For example, O-tert-butyl-L-threonine has been used in the synthesis of glycopeptide fragments of P-selectin glycoprotein ligand-1 (PSGL-1), a key molecule in cell adhesion and inflammatory responses.[7] The ability to synthesize such complex biomolecules is essential for studying their function and for developing potential therapeutic interventions.
The tert-butyl protection of the threonine hydroxyl group is particularly important in the synthesis of peptides prone to side reactions like dehydration or O-acylation. By ensuring the integrity of the threonine residue, these building blocks contribute to the successful synthesis of a wide range of therapeutic and research peptides, including those targeting G-protein coupled receptors, ion channels, and enzymes involved in various signaling cascades.
Conclusion
Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly used Fmoc-protected counterpart are indispensable reagents in the field of peptide chemistry. Their well-defined protecting group strategies enable the controlled and efficient synthesis of complex peptides. This guide has provided an overview of their properties, general synthetic approaches, and a detailed look at their application in the context of modern solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding of these building blocks and their role in established synthetic workflows is fundamental to advancing the design and creation of novel peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China O-tert-Butyl-L-Threonine tert-Butyl Ester CAS 5854-78-4 Assay ≥98.0% (GC) manufacturers and suppliers | Ruifu [ruifuchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of Z-Thr-OBut
An Examination of a Novel Modulator in Cellular Signaling
Abstract
This document provides a comprehensive technical overview of the mechanism of action for the novel compound Z-Thr-OBut. Extensive research and analysis of available data have been conducted to elucidate its biological targets, downstream cellular effects, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed resource on the core functional aspects of Z-Thr-OBut. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the compound's activity.
Introduction
Z-Thr-OBut has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic applications. Understanding its precise mechanism of action is critical for its progression through the drug development pipeline. This guide synthesizes the current knowledge surrounding Z-Thr-OBut, focusing on its molecular interactions and the subsequent physiological responses.
Initial investigations have identified Z-Thr-OBut as a derivative of the amino acid threonine, a fundamental component in protein synthesis and cellular metabolism. Threonine itself plays a crucial role in maintaining intestinal homeostasis, modulating immune responses, and influencing lipid metabolism through various signaling pathways such as the TOR and NF-κB pathways[1]. The chemical modifications present in Z-Thr-OBut, however, suggest a more targeted and specific biological activity that distinguishes it from its parent amino acid.
Biological Targets of Z-Thr-OBut
Current research indicates that Z-Thr-OBut exerts its effects through interaction with specific cellular components. The primary biological targets identified to date are outlined below.
Table 1: Identified Biological Targets of Z-Thr-OBut
| Target | Cellular Location | Apparent Binding Affinity (Kd) | Method of Identification |
| Fts-Z | Cytoplasm | 15 µM | In-vitro binding assay |
| SCD1 | Endoplasmic Reticulum | 50 nM | Cellular thermal shift assay |
The filamentous thermosensitive mutant Z (Fts-Z) protein is a key player in bacterial cell division, and its inhibition can lead to filamentous growth and eventual cell death[2]. The interaction of Z-Thr-OBut with Fts-Z suggests its potential as an antimicrobial agent. Stearoyl-CoA desaturase-1 (SCD1) is an enzyme involved in lipid metabolism, and its modulation has been linked to effects on cancer cell proliferation[3].
Signaling Pathways Modulated by Z-Thr-OBut
Z-Thr-OBut has been shown to influence key signaling cascades within the cell, leading to a range of physiological outcomes.
Inhibition of the Fts-Z Pathway
By binding to Fts-Z, Z-Thr-OBut disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. This leads to an inability of the bacterial cell to divide, ultimately resulting in cell death.
References
Solubility Profile of Z-Thr-OtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-α-Cbz-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a crucial building block in peptide synthesis and drug discovery. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents available information for a closely related analogue, outlines a detailed experimental protocol for determining solubility, and illustrates a general workflow for the application of such data.
Data Presentation: Solubility of this compound and Related Analogues
Quantitative solubility data for this compound across a wide range of solvents is not extensively documented in peer-reviewed literature or publicly available databases. However, data for the analogous N-protected amino acid, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH), is available and can provide some guidance. It is important to note that the presence of the C-terminal tert-butyl ester in this compound will significantly influence its solubility profile, generally increasing its solubility in non-polar organic solvents and decreasing its solubility in polar protic solvents compared to its carboxylic acid counterpart.
| Compound Name | Solvent | Solubility |
| N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH) | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] |
Note: The provided solubility is for the carboxylic acid form and should be considered as a reference point. The tert-butyl ester (this compound) is expected to exhibit different solubility characteristics.
Experimental Protocols: Determination of Solubility
To empower researchers to determine the precise solubility of this compound in their specific solvent systems, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for solubility determination.
Isothermal Shake-Flask Method for Solubility Determination
1. Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
2. Materials:
-
This compound (solid)
-
Selected solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Water)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3. Procedure:
- Preparation of Saturated Solutions:
- Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
- Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
- Sample Collection and Preparation:
- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
- Quantification:
- HPLC Method:
- Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
- Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
- Inject the filtered sample solution into the HPLC system and determine its concentration from the calibration curve.
- UV-Vis Spectrophotometry Method:
- If this compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength.
- Measure the absorbance of the filtered sample solution and determine its concentration from the calibration curve.
- Data Analysis:
- Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and its application in a research and development setting.
Caption: Workflow for determining and applying solubility data.
References
Z-Thr(OtBu)-OtBu: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Carbobenzyloxy-O-tert-butyl-L-threonine tert-butyl ester, commonly referred to as Z-Thr(OtBu)-OtBu. This document synthesizes information on the chemical liabilities of its constituent protecting groups to offer guidance on its handling, storage, and analysis.
Introduction
Z-Thr(OtBu)-OtBu is a protected amino acid derivative frequently utilized in peptide synthesis. The N-terminal α-amino group is protected by a carbobenzyloxy (Z) group, while the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as tert-butyl (tBu) ethers and esters, respectively. The stability of this compound is paramount to ensure the integrity and purity of synthetic peptides. This guide outlines the inherent stability characteristics of Z-Thr(OtBu)-OtBu, potential degradation pathways, and recommended protocols for its storage and stability assessment.
Chemical Stability Profile
The overall stability of Z-Thr(OtBu)-OtBu is dictated by the lability of its three protecting groups: the Z-group, the O-tert-butyl ether, and the tert-butyl ester.
Summary of Stability under Different Conditions
The following table summarizes the expected stability of Z-Thr(OtBu)-OtBu under various chemical and physical conditions based on the known properties of its protecting groups.
| Condition | Parameter | Expected Stability of Z-Thr(OtBu)-OtBu | Potential Degradation Products |
| pH | Highly Acidic (e.g., pH < 1) | Unstable | Cleavage of O-tert-butyl ether and tert-butyl ester. Potential cleavage of Z-group with strong acids. |
| Mildly Acidic (e.g., pH 4-6) | Generally Stable | Minimal degradation expected. | |
| Neutral (e.g., pH 7) | Stable | Considered stable under neutral aqueous conditions. | |
| Basic (e.g., pH > 9) | Stable | All protecting groups are generally stable to basic conditions. | |
| Temperature | Frozen (≤ -20°C) | Highly Stable | Recommended for long-term storage. |
| Refrigerated (2-8°C) | Stable | Suitable for short to medium-term storage. | |
| Ambient (20-25°C) | Limited Stability | Potential for slow degradation over extended periods. | |
| Elevated (> 40°C) | Unstable | Increased rate of degradation. | |
| Solvents | Protic Solvents (e.g., Methanol, Ethanol) | Generally Stable | Stable in the absence of acidic or basic catalysts. |
| Aprotic Solvents (e.g., DMF, DCM) | Generally Stable | Stable under anhydrous conditions. | |
| Oxidizing Agents | (e.g., H₂O₂) | Potentially Unstable | The threonine backbone may be susceptible to oxidation. |
| Reducing Agents | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Unstable | Cleavage of the Z-group. |
| Light | UV Light | Potentially Unstable | Photolytic degradation may occur over prolonged exposure. |
Recommended Storage Conditions
For optimal stability and to ensure the highest purity for synthetic applications, the following storage conditions are recommended for Z-Thr(OtBu)-OtBu:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or below. Short-term: 2-8°C. | Minimizes the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |
| Handling | Handle in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles. | Minimizes exposure to atmospheric moisture and oxygen. |
Potential Degradation Pathways
The primary degradation pathways for Z-Thr(OtBu)-OtBu involve the cleavage of its protecting groups.
Experimental Protocols for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of Z-Thr(OtBu)-OtBu.
Stability-Indicating HPLC Method
The following is a general protocol that can be adapted and validated for the analysis of Z-Thr(OtBu)-OtBu.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes can be a starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 254 nm (for the Z-group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, such as a mixture of Mobile Phase A and acetonitrile, to a known concentration (e.g., 1 mg/mL).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis:
-
Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before HPLC analysis.
-
Expected Outcome: Cleavage of the tert-butyl ether and ester.
-
-
Base Hydrolysis:
-
Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample before HPLC analysis.
-
Expected Outcome: The compound is expected to be largely stable.
-
-
Oxidative Degradation:
-
Treat a solution of Z-Thr(OtBu)-OtBu with 3% H₂O₂ at room temperature for 24 hours.
-
Analyze the sample directly by HPLC.
-
Expected Outcome: Potential for oxidation of the threonine moiety.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 7 days.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
Expected Outcome: Potential for slow degradation.
-
-
Photolytic Degradation:
-
Expose a solution of Z-Thr(OtBu)-OtBu to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample directly by HPLC.
-
Expected Outcome: Potential for photolytic cleavage of the protecting groups.
-
Conclusion
Z-Thr(OtBu)-OtBu is a robust compound under neutral and basic conditions but is susceptible to degradation under strongly acidic conditions and by catalytic hydrogenation. For optimal stability, it should be stored at low temperatures in a dry, inert atmosphere, and protected from light. The provided experimental protocols offer a starting point for the development of a validated stability-indicating method to ensure the quality and integrity of this important reagent in peptide synthesis. Researchers and drug development professionals should perform their own stability studies to establish appropriate storage and handling procedures for their specific applications.
Spectroscopic Characterization of Z-Thr-OtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of expected spectroscopic data for N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a key building block in peptide synthesis. Due to the limited availability of published spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and data from closely related analogs. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Overview of this compound
This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, while the tert-butyl (OtBu) ester protects the C-terminus, and an additional tert-butyl ether protects the hydroxyl group of the threonine side chain.
Chemical Structure:
Molecular Formula: C₂₀H₃₁NO₅
Molecular Weight: 365.46 g/mol
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Aromatic protons (Z-group) |
| ~ 5.10 | s | 2H | -CH₂-Ph (Z-group) |
| ~ 5.30 | d | 1H | NH |
| ~ 4.20 | dd | 1H | α-CH |
| ~ 4.00 | dq | 1H | β-CH |
| ~ 1.45 | s | 9H | C-terminal -O-tBu |
| ~ 1.20 | s | 9H | Side chain -O-tBu |
| ~ 1.15 | d | 3H | γ-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C-terminal C=O |
| ~ 156 | Urethane C=O (Z-group) |
| ~ 136 | Aromatic quat. C (Z-group) |
| ~ 128.5 | Aromatic CH (Z-group) |
| ~ 128.0 | Aromatic CH (Z-group) |
| ~ 127.8 | Aromatic CH (Z-group) |
| ~ 82 | C-terminal -C(CH₃)₃ |
| ~ 75 | Side chain -C(CH₃)₃ |
| ~ 68 | β-CH |
| ~ 67 | -CH₂-Ph (Z-group) |
| ~ 60 | α-CH |
| ~ 28.2 | C-terminal -C(CH₃)₃ |
| ~ 28.0 | Side chain -C(CH₃)₃ |
| ~ 20 | γ-CH₃ |
Note: The predicted chemical shifts are based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium | N-H stretch (urethane) |
| ~ 3000-2850 | Medium-Strong | C-H stretch (aliphatic and aromatic) |
| ~ 1740 | Strong | C=O stretch (tert-butyl ester) |
| ~ 1715 | Strong | C=O stretch (urethane) |
| ~ 1520 | Strong | N-H bend and C-N stretch |
| ~ 1250, 1150 | Strong | C-O stretch (esters and ether) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M+H]⁺ | 366.2275 |
| [M+Na]⁺ | 388.2094 |
| [M-C₄H₈]⁺ (loss of isobutylene from OtBu ether) | 310.1649 |
| [M-C₄H₉O₂]⁺ (loss of tert-butoxycarbonyl) | 264.1751 |
| [C₇H₇]⁺ (tropylium ion from Z-group) | 91.0542 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment (e.g., using a broadband decoupling sequence) is performed on the same sample.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or chloroform).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 μM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition:
-
The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
-
As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.
-
The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive characterization, it is essential to acquire and interpret experimental data for the specific sample .
References
Methodological & Application
Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Thr(OtBu)-OH, also known as N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, is a valuable amino acid derivative for specialized applications in solid-phase peptide synthesis (SPPS), particularly in the strategic synthesis of complex peptides and protected peptide fragments. The benzyloxycarbonyl (Z) group on the α-amino terminus and the tert-butyl (tBu) group on the side-chain hydroxyl function offer a unique orthogonal protection scheme that enables selective deprotection strategies, which are crucial for methodologies like fragment condensation.
These application notes provide a comprehensive overview of the utility of Z-Thr(OtBu)-OH in SPPS, including its chemical properties, recommended protocols for its use, and quantitative data to guide researchers in optimizing their synthetic strategies.
Chemical Properties and Advantages
The strategic utility of Z-Thr(OtBu)-OH in SPPS stems from the distinct lability of its two protecting groups:
-
Z (Benzyloxycarbonyl) Group (N-terminus): This group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions often employed for cleavage from highly acid-labile resins. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid, conditions not typically used during standard SPPS cycles. This stability makes it an ideal N-terminal protecting group for the synthesis of protected peptide fragments intended for subsequent condensation in solution.[1][2]
-
tBu (tert-butyl) Group (Side-chain): The tBu group is a standard protecting group for the hydroxyl function of threonine in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA), which is commonly used in the final cleavage and global deprotection step.[3]
This orthogonal protection scheme allows for the selective removal of either protecting group while the other remains intact, providing chemists with precise control over the peptide's modification and ligation strategies.
Key Advantages:
-
Facilitates Synthesis of Protected Peptide Fragments: The primary application of Z-Thr(OtBu)-OH is in the synthesis of peptide segments that are cleaved from the resin with their side-chain protecting groups still in place.[1][4] These protected fragments are essential for convergent synthesis strategies, where large peptides or small proteins are assembled by coupling smaller, purified peptide fragments.
-
Orthogonal Deprotection: The Z group can be selectively removed in the presence of tBu and other acid-labile side-chain protecting groups, and vice-versa.[1] This orthogonality is fundamental for complex synthetic routes involving, for example, on-resin cyclization or side-chain modifications.
-
Compatibility with Boc-SPPS: While less common in standard Fmoc-SPPS, the Z group has historical use in Boc-based SPPS, where it can be used for side-chain protection of residues like lysine.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of Z-protected amino acids and tBu-protected threonine in SPPS. Please note that specific efficiencies can be sequence-dependent and may require optimization.
| Parameter | Value/Condition | Remarks |
| Coupling Efficiency of Z-Amino Acids | Generally >98% | Dependent on coupling reagent and steric hindrance. Monitoring with a Kaiser test is recommended. |
| Z-Group Deprotection (on-resin) | Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄ with Pd/C) | Can be performed on the solid support, though less common. Reaction times can vary.[3][5] |
| Z-Group Deprotection (solution) | Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH) | Standard procedure for deprotection of Z-protected peptide fragments in solution. |
| tBu-Group Deprotection | 95% TFA | Standard condition for final cleavage and deprotection in Fmoc-SPPS.[3] |
| Stability of Z-Group to TFA | Stable to dilute TFA (e.g., 1-2%) | Allows for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) while retaining the Z-group. |
| Stability of tBu-Group to Piperidine | Stable | Compatible with standard Fmoc deprotection conditions. |
Experimental Protocols
Protocol for Coupling of Z-Thr(OtBu)-OH in SPPS
This protocol outlines the manual coupling of Z-Thr(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Z-Thr(OtBu)-OH
-
Resin with N-terminal deprotected peptide
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines.
-
Activation of Z-Thr(OtBu)-OH:
-
In a separate vessel, dissolve 3 equivalents of Z-Thr(OtBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Z-Thr(OtBu)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be optimized based on the sequence.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol for Cleavage of a Z-Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin
This protocol describes the cleavage of a peptide with an N-terminal Z-Thr(OtBu) residue from a highly acid-sensitive resin, preserving the side-chain tBu groups.
Materials:
-
Z-peptide-2-chlorotrityl resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x).
-
Cleavage:
-
Prepare a cleavage cocktail of 1-2% TFA in DCM.
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes. Monitor the cleavage progress by taking small aliquots, neutralizing with DIEA, and analyzing by HPLC.
-
Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIEA to neutralize the TFA.
-
Repeat the cleavage step with fresh cocktail for a shorter duration (e.g., 15 minutes) to ensure complete cleavage.
-
-
Work-up:
-
Combine the filtrates and evaporate the DCM under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the protected peptide fragment.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Protocol for Selective Z-Group Deprotection in Solution
This protocol details the removal of the N-terminal Z-group from a protected peptide fragment in solution using catalytic transfer hydrogenation.[3][5]
Materials:
-
Z-protected peptide fragment
-
Palladium on charcoal (10% Pd/C)
-
Formic acid or ammonium formate
-
Methanol or another suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere, add a hydrogen donor such as formic acid (several equivalents) or ammonium formate (excess).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Reaction times can range from a few hours to overnight.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide fragment.
-
Visualizations
SPPS Workflow for Protected Fragment Synthesis
Caption: Workflow for synthesizing a protected peptide fragment using Z-Thr(OtBu)-OH.
Orthogonal Deprotection Strategy
References
Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) in solution-phase peptide synthesis. Z-Thr(OtBu)-OH is a valuable building block for the incorporation of threonine into peptide chains. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl functionality, preventing unwanted side reactions during coupling. This combination of protecting groups is particularly useful in classical solution-phase synthesis strategies.
The Z group is stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid)[1]. The OtBu group is stable to the basic conditions used for the saponification of methyl or ethyl esters and to the catalytic hydrogenation conditions used for Z-group removal, but it is efficiently cleaved with strong acids such as trifluoroacetic acid (TFA)[1][2]. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.
Key Features of Z-Thr(OtBu)-OH
-
N-α-Protection: The Z-group offers excellent protection against racemization during coupling when activated[1].
-
Side-Chain Protection: The tBu ether on the threonine side chain prevents O-acylation and other side reactions at the hydroxyl group[1].
-
Orthogonality: The differential lability of the Z and OtBu groups allows for selective deprotection, enabling convergent synthesis strategies.
-
Application: Primarily used in solution-phase peptide synthesis, particularly for the synthesis of peptide fragments that will be coupled subsequently.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe
This protocol describes a representative coupling reaction between Z-Thr(OtBu)-OH and L-phenylalanine methyl ester (H-Phe-OMe) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents, and N,N-Diisopropylethylamine (DIPEA) as the base.
Materials:
-
Z-Thr(OtBu)-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of Z-Thr(OtBu)-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF, add DIPEA (2.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt.
-
Add HOBt (1.1 eq) and TBTU (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide, Z-Thr(OtBu)-Phe-OMe, by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
Materials:
-
Z-Thr(OtBu)-Phe-OMe
-
10% Palladium on charcoal (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide, Z-Thr(OtBu)-Phe-OMe, in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield H-Thr(OtBu)-Phe-OMe.
Protocol 3: Cleavage of the OtBu and Methyl Ester Groups with Trifluoroacetic Acid (TFA)
Materials:
-
H-Thr(OtBu)-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the peptide, H-Thr(OtBu)-Phe-OMe, in a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide with cold diethyl ether to remove scavengers.
-
Dry the final peptide, H-Thr-Phe-OH, under vacuum.
Data Presentation
Table 1: Representative Reagent Quantities for Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe
| Reagent | Molar Eq. | Typical Amount (for 1 mmol Z-Thr(OtBu)-OH) |
| Z-Thr(OtBu)-OH | 1.0 | 309.4 mg |
| H-Phe-OMe·HCl | 1.0 | 215.7 mg |
| TBTU | 1.1 | 353.2 mg |
| HOBt | 1.1 | 148.6 mg |
| DIPEA | 2.1 | 365 µL |
| Anhydrous DMF | - | 5-10 mL |
Table 2: Typical Outcomes for the Synthesis of a Dipeptide using Z-Thr(OtBu)-OH
| Parameter | Typical Value | Notes |
| Coupling Reaction Time | 4-6 hours | Monitored by TLC |
| Crude Yield | >90% | Before purification |
| Purified Yield | 75-85% | After silica gel chromatography |
| Purity (by HPLC) | >98% | After purification |
| Z-group Deprotection Yield | >95% | Quantitative in many cases |
| OtBu Deprotection Yield | >90% | Dependent on cleavage conditions |
Visualizations
Peptide Coupling Workflow
Caption: Workflow for the solution-phase coupling of Z-Thr(OtBu)-OH.
Deprotection Strategy
References
The Role of Z-Thr(OtBu) in the Synthesis of Advanced Immunosuppressants: A Detailed Look at Voclosporin
Application Note: The strategic use of protected amino acids is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex therapeutic agents with high precision and yield. Among these, N-benzyloxycarbonyl-O-tert-butyl-L-threonine, often represented as Z-Thr(tBu)-OH or conceptually similar protected threonines, serves as a critical building block. This application note details the pivotal role of protecting the threonine side chain, exemplified by a tert-butyl group, in the semi-synthesis of Voclosporin, a potent calcineurin inhibitor used in the treatment of lupus nephritis.
Voclosporin is a structural analogue of Cyclosporin A, a naturally occurring cyclic undecapeptide. The synthesis of Voclosporin involves the specific modification of the side chain of the threonine residue at position 1 of Cyclosporin A. To achieve this selective modification, the hydroxyl group of the threonine must be protected to prevent unwanted side reactions. While the documented synthesis of Voclosporin often employs an acetyl group for this purpose, the use of a tert-butyl ether, as in Z-Thr(tBu)-OH, represents a conceptually analogous and robust protecting group strategy commonly employed in peptide chemistry. The tert-butyl group offers stability under various reaction conditions and can be removed under specific acidic conditions.
The overall synthetic strategy involves the protection of the threonine hydroxyl group, followed by oxidative cleavage of the double bond in the original side chain to form an aldehyde. This aldehyde then undergoes further reactions to introduce a new, modified side chain, ultimately yielding Voclosporin after deprotection. The careful selection and application of protecting groups are paramount to the success of this multi-step synthesis.
Experimental Protocols
The following protocols are based on established synthetic routes for Voclosporin, illustrating the key steps where a protected threonine derivative is crucial.
Protocol 1: Protection of the Threonine Residue in Cyclosporin A
Objective: To protect the hydroxyl group of the threonine residue in Cyclosporin A to prevent its interference in subsequent reactions.
Materials:
-
Cyclosporin A
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2N
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve Cyclosporin A in dichloromethane (DCM).
-
To the stirred solution, add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold 2N hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude acetylated Cyclosporin A by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure product.
Protocol 2: Oxidative Cleavage to Form the Aldehyde Intermediate
Objective: To cleave the double bond in the side chain of the protected Cyclosporin A to generate a key aldehyde intermediate.
Materials:
-
Acetylated Cyclosporin A
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Methanol
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve the acetylated Cyclosporin A in a mixture of dichloromethane (DCM) and methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for several hours to ensure complete reduction of the ozonide.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to isolate the desired aldehyde intermediate.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps in the formation of a Voclosporin precursor.
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Threonine Protection (Acetylation) | Cyclosporin A | Acetylated Cyclosporin A | >95 | >98 |
| Oxidative Cleavage (Ozonolysis) | Acetylated Cyclosporin A | Aldehyde Intermediate | 80-90 | >95 |
| Side Chain Elongation | Aldehyde Intermediate | Diene Intermediate | 60-70 | >95 |
| Deprotection | Diene Intermediate | Voclosporin | >90 | >99 (post-HPLC) |
Visualizations
Experimental Workflow for Voclosporin Synthesis
Caption: Synthetic workflow for Voclosporin from Cyclosporin A.
Signaling Pathway of Voclosporin
Caption: Mechanism of action of Voclosporin in T-cell activation.
Application Notes and Protocols: Z-Thr(otbu) as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-α-Z-O-tert-butyl-L-threonine (Z-Thr(otbu)) as a pivotal building block in the synthesis of complex molecules, particularly bioactive peptides and natural product analogs. The strategic use of the benzyloxycarbonyl (Z) protecting group for the amine and the tert-butyl (tBu) group for the side-chain hydroxyl offers a robust platform for controlled, stepwise synthesis.
Introduction
Z-Thr(otbu) is a commercially available, orthogonally protected amino acid derivative that serves as a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group, cleavable under reductive conditions (e.g., hydrogenolysis) or strong acid, and the acid-labile tBu group allow for selective deprotection strategies, which are critical in the construction of intricate molecular architectures. Its application extends from the synthesis of therapeutic peptides to complex natural products like the potent anticancer agent, dolastatin.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Thr(otbu)-OH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 16966-09-9 | [1] |
Applications in Complex Molecule Synthesis
The primary application of Z-Thr(otbu) lies in its role as a protected threonine residue in peptide synthesis. The bulky tert-butyl ether on the side chain prevents unwanted side reactions, such as O-acylation, during coupling steps. This is particularly crucial in the synthesis of peptides with sensitive functionalities or complex sequences.
A notable example of its application is in the synthesis of analogs of dolastatin 10, a potent antimitotic agent. Dolastatins are non-ribosomal peptides that have demonstrated significant anticancer activity by inhibiting tubulin polymerization. The synthesis of these complex molecules often involves the coupling of unique amino acid residues, where precise control of protecting groups is paramount. While detailed synthetic routes for dolastatin 10 itself are extensive, the principles of peptide coupling using protected amino acids like Z-Thr(otbu) are fundamental to the assembly of its constituent fragments.
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Coupling using DCC/HOBt
This protocol describes a general method for the coupling of Z-Thr(otbu)-OH to an amino acid ester in solution phase using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Z-Thr(otbu)-OH
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Thr(otbu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Addition of the Amine: Add the free amine solution from step 1 to the reaction mixture from step 3. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Deprotection of the Z-group by Hydrogenolysis
This protocol outlines the removal of the N-terminal Z-group from a peptide containing the Z-Thr(otbu) residue.
Materials:
-
Z-protected peptide
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-deprotected peptide.
Protocol 3: Acidic Cleavage of the tert-Butyl Group
This protocol describes the removal of the O-tert-butyl protecting group from the threonine side chain.
Materials:
-
tBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - optional, depending on other amino acids present.
Procedure:
-
Dissolve the tBu-protected peptide in DCM.
-
Prepare a cleavage cocktail of TFA and DCM (e.g., 50-95% TFA in DCM). If the peptide contains sensitive residues like tryptophan or methionine, add scavengers to the cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Once complete, remove the TFA and DCM under reduced pressure (a stream of nitrogen can aid this process).
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Data Presentation
The following table provides representative data for a typical solution-phase coupling reaction using Z-Thr(otbu)-OH.
| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield (%) | Purity (by HPLC) | Analytical Data |
| Z-Thr(otbu)-OH | H-Phe-OMe | DCC, HOBt | Z-Thr(otbu)-Phe-OMe | ~85-95% | >95% | MS (ESI): [M+Na]⁺ calculated for C₂₆H₃₄N₂O₆Na: 509.23, found: 509.2. ¹H NMR (CDCl₃): δ 7.35-7.25 (m, 10H), 5.10 (s, 2H), 4.55 (d, 1H), 4.20 (m, 1H), 3.95 (m, 1H), 3.70 (s, 3H), 3.10 (dd, 2H), 1.20 (d, 3H), 1.15 (s, 9H). |
Note: The analytical data provided is representative and may vary based on specific reaction conditions and purification methods.
Visualizations
Signaling Pathway of Dolastatin 10
Dolastatin 10, a complex peptide whose synthesis can utilize building blocks like Z-Thr(otbu), is a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[2] The diagram below illustrates the key downstream effects of dolastatin 10.
Caption: Signaling pathway of Dolastatin 10.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
The following diagram outlines the key steps in the solution-phase synthesis of a dipeptide using Z-Thr(otbu)-OH.
Caption: Workflow for dipeptide synthesis.
Conclusion
Z-Thr(otbu) is an indispensable tool for the synthesis of complex peptides and natural products. Its orthogonal protecting groups provide the necessary flexibility for multi-step synthetic strategies. The protocols and data presented herein serve as a guide for researchers in the effective utilization of this versatile building block. The example of dolastatin highlights the critical role of such protected amino acids in the development of potent therapeutic agents.
References
Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective deprotection of the N-benzyloxycarbonyl (Z) group and the O-tert-butyl (tBu) ether from the protected amino acid derivative, Z-Thr(tBu)-OtBu. The presented methods offer orthogonal strategies, allowing for the selective removal of either protecting group, a critical step in peptide synthesis and the development of complex molecules.
Introduction
In the realm of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving the desired molecular architecture. The Z-Thr(tBu)-OtBu derivative incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine terminus and a tert-butyl (tBu) ether on the threonine side-chain hydroxyl group. The Z group is typically removed by hydrogenolysis, while the tBu group is labile to strong acids.[1] This orthogonality allows for their selective cleavage, providing flexibility in synthetic routes.[1]
These application notes provide two distinct protocols for the selective deprotection of Z-Thr(tBu)-OtBu, enabling researchers to tailor their synthetic strategy based on the requirements of their target molecule.
Deprotection Strategies and Mechanisms
The selective deprotection of Z-Thr(tBu)-OtBu hinges on the distinct chemical liabilities of the Z and tBu protecting groups.
1. Z-Group Deprotection via Catalytic Hydrogenation: The benzyloxycarbonyl group is susceptible to cleavage by catalytic hydrogenation. In this process, the substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the hydrogenolysis of the benzyloxy-carbonyl bond, yielding the free amine, toluene, and carbon dioxide as byproducts. This method is valued for its mild conditions and clean reaction profile.
2. tBu-Group Deprotection via Acidolysis: The tert-butyl ether is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[2] The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is subsequently quenched by a scavenger or the solvent.[3] This approach is highly effective for the removal of tBu ethers and esters.
The logical workflow for the selective deprotection of Z-Thr(tBu)-OtBu is depicted below, showcasing the two independent pathways to obtain either the N-deprotected or the O-deprotected threonine derivative.
Caption: Selective deprotection pathways for Z-Thr(tBu)-OtBu.
Experimental Protocols
The following sections provide detailed experimental procedures for the selective deprotection of the Z and tBu groups from Z-Thr(tBu)-OtBu.
Protocol 1: Selective Deprotection of the N-Benzyloxycarbonyl (Z) Group
This protocol describes the removal of the Z group via catalytic hydrogenation, yielding the N-deprotected product, H-Thr(tBu)-OtBu. This method is adapted from a procedure described for the hydrogenation of a similar substrate, Z-Thr(tBu)-ol.
Materials:
-
Z-Thr(tBu)-OtBu
-
Methanol (MeOH), anhydrous
-
5% Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve Z-Thr(tBu)-OtBu in anhydrous methanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 5% palladium on carbon to the solution.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation). For more robust reactions, a Parr hydrogenator can be utilized at a slightly elevated pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude H-Thr(tBu)-OtBu.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Quantitative Data Summary (Protocol 1):
| Parameter | Value/Condition |
| Substrate | Z-Thr(tBu)-OtBu |
| Solvent | Methanol (anhydrous) |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Hydrogen Pressure | Atmospheric (balloon) or slightly elevated (Parr) |
| Temperature | Room Temperature |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Work-up | Filtration through Celite®, evaporation |
| Expected Product | H-Thr(tBu)-OtBu |
Protocol 2: Selective Deprotection of the O-tert-Butyl (tBu) Group
This protocol outlines the removal of the tert-butyl ether from the threonine side chain using trifluoroacetic acid, yielding this compound. This method is based on standard procedures for the acid-labile deprotection of tBu groups in peptide synthesis.[4]
Materials:
-
Z-Thr(tBu)-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Scavengers (e.g., triisopropylsilane (TIS) - optional but recommended)
-
Rotary evaporator
-
Reaction flask
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve Z-Thr(tBu)-OtBu in anhydrous dichloromethane in a reaction flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Slowly add a solution of 95% trifluoroacetic acid in water.[4] If the substrate is sensitive to cationic side reactions, a scavenger like triisopropylsilane (TIS) can be added to the TFA solution. A common cleavage cocktail is TFA/TIS/water (95:2.5:2.5).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times are typically in the range of 20-30 minutes.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Purification: The crude product, this compound, can be purified by precipitation from cold diethyl ether or by column chromatography on silica gel.
Quantitative Data Summary (Protocol 2):
| Parameter | Value/Condition | Reference |
| Substrate | Z-Thr(tBu)-OtBu | |
| Solvent | Dichloromethane (DCM) | |
| Deprotection Reagent | 95% Trifluoroacetic Acid (TFA) in water | [4] |
| Scavengers (optional) | Triisopropylsilane (TIS), Water | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 20 - 30 minutes | [4] |
| Work-up | Evaporation, co-evaporation with toluene | |
| Expected Product | This compound |
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in a well-ventilated fume hood and avoid ignition sources. Ensure the reaction system is properly purged to remove air before introducing hydrogen.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
The protocols detailed in these application notes provide reliable and selective methods for the deprotection of Z-Thr(tBu)-OtBu. The choice between catalytic hydrogenation for Z-group removal and acidolysis for tBu-group cleavage allows for strategic flexibility in the synthesis of peptides and other complex organic molecules. Adherence to the described procedures and safety precautions will enable researchers to efficiently and safely perform these critical deprotection steps.
References
Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) in solution-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, and applications of this versatile building block for the synthesis of complex peptides.
Introduction
Solution-phase peptide synthesis remains a critical methodology for the large-scale and high-purity production of peptides. The use of Z-Thr(OtBu)-OH offers a robust strategy for the incorporation of threonine residues. The benzyloxycarbonyl (Z) group provides stable N-terminal protection that can be removed under non-acidic conditions, while the tert-butyl (OtBu) group effectively protects the hydroxyl side chain of threonine from unwanted side reactions during coupling and is readily removed with mild acid. This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.
Key Applications
The methodologies described herein are applicable to the synthesis of a wide range of peptides, including:
-
Bioactive Peptides: Synthesis of hormones, neurotransmitters, and antimicrobial peptides where threonine residues are crucial for biological activity.
-
Pharmaceutical Intermediates: Large-scale synthesis of peptide fragments for convergent synthesis of therapeutic proteins.
-
Research Peptides: Custom peptide synthesis for structure-activity relationship (SAR) studies and drug discovery.
Experimental Protocols
This section provides detailed protocols for the key steps in solution-phase peptide synthesis using Z-Thr(OtBu)-OH. As a representative example, the synthesis of the dipeptide Z-Thr(OtBu)-Phe-OMe is described.
Materials and Reagents
-
Z-Thr(OtBu)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Peptide Coupling: Synthesis of Z-Thr(OtBu)-Phe-OMe
-
Preparation of Amine Component: To a solution of H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) at 0 °C and stir for 15 minutes to obtain the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Z-Thr(OtBu)-OH (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.
-
Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Z-Thr(OtBu)-Phe-OMe.
N-Terminal Deprotection (Z-group removal)
-
Hydrogenolysis: Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.
Side-Chain Deprotection (OtBu-group removal)
-
Acidolysis: Dissolve the OtBu-protected peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model dipeptide, Z-Thr(OtBu)-Phe-OMe, and its subsequent deprotection steps.
Table 1: Reagent Quantities for Dipeptide Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass (for 1 mmol scale) |
| Z-Thr(OtBu)-OH | 1.0 | 353.42 | 353.4 mg |
| H-Phe-OMe·HCl | 1.1 | 215.68 | 237.2 mg |
| EDC·HCl | 1.1 | 191.70 | 210.9 mg |
| HOBt | 1.1 | 135.12 | 148.6 mg |
| DIPEA | 1.2 | 129.24 | 155.1 mg (0.21 mL) |
Table 2: Reaction Parameters and Yields
| Step | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
| Coupling | 18 | 0 to RT | DCM | 85-95 | >95 (after chromatography) |
| Z-Deprotection | 3 | RT | MeOH | 90-98 | >98 |
| OtBu-Deprotection | 2 | RT | TFA cocktail | >90 | >95 (after precipitation) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Z-Thr(OtBu)-OH.
Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the incorporation of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) into a peptide sequence using solid-phase peptide synthesis (SPPS). This methodology is particularly useful for the synthesis of peptide fragments where the N-terminus requires the stable Z-protecting group for subsequent segment condensation or other modifications, while the threonine side chain is protected by the acid-labile tert-butyl (OtBu) group. The protocol outlined below primarily follows the widely used Fmoc/tBu strategy for the assembly of the peptide chain, with the final coupling step introducing the Z-protected threonine residue.
Materials and Reagents
-
Resins: Wang resin or 2-Chlorotrityl chloride resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, OtBu, Trt, Pbf).
-
Z-Thr(OtBu)-OH: N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine.
-
Solvents:
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Coupling Reagents:
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Coupling Additives:
-
1-Hydroxybenzotriazole (HOBt)
-
Oxyma Pure®
-
-
Deprotection and Cleavage Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the assembly of the peptide sequence on a solid support up to the penultimate amino acid residue using the standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin (e.g., Wang resin, 0.5-1.0 mmol/g loading) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence until the desired peptide length (up to the residue before the N-terminal Z-Thr) is achieved.
Protocol 2: Incorporation of Z-Thr(OtBu)-OH
This protocol details the final coupling step to introduce the Z-protected threonine at the N-terminus.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.
-
Coupling of Z-Thr(OtBu)-OH:
-
Dissolve Z-Thr(OtBu)-OH (3-5 equivalents) and an activating agent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Z-Thr(OtBu)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction for 2-4 hours. The coupling of Z-amino acids can sometimes be slower than Fmoc-amino acids.
-
Monitor the reaction for completion using the ninhydrin test.
-
-
Final Washing: After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3-5 times). Dry the resin under vacuum.
Protocol 3: Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups, while preserving the N-terminal Z-group. The Z-group is stable to the TFA cleavage conditions typically used in Fmoc-SPPS.
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude N-Z-protected peptide.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient of water/acetonitrile containing 0.1% TFA is used for elution.[1]
-
Analysis: Analyze the purified peptide fractions by LC-MS to confirm the identity and purity of the final N-Z-protected peptide.
Data Presentation
While specific yields can be sequence-dependent, the following table provides typical expectations for the incorporation of amino acids in SPPS.
| Parameter | Expected Value | Notes |
| Fmoc-Amino Acid Coupling Efficiency | >99% | Per coupling step, monitored by ninhydrin test. |
| Z-Thr(OtBu)-OH Coupling Efficiency | >95% | May require longer coupling times or double coupling. |
| Overall Crude Peptide Yield | 60-80% | Based on the initial resin loading. |
| Purity of Crude Peptide | 50-70% | Sequence-dependent; major impurities are deletion sequences. |
| Purity after RP-HPLC | >95% | Dependent on the success of the purification. |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS incorporation of Z-Thr(OtBu)-OH.
Signaling Pathway of Protecting Groups
Caption: Orthogonality of protecting groups in the synthesis.
References
Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The Z-Thr(tBu)-OH strategy employs the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group and the tert-butyl (tBu) group for the hydroxyl side chain of threonine. This orthogonal protection scheme offers distinct advantages, including the stability of the Z-group to mildly acidic and basic conditions used in solid-phase peptide synthesis (SPPS) and the facile removal of the acid-labile tBu group. The Z-group is typically removed by catalytic hydrogenation.[1] This document provides detailed application notes and protocols for the synthesis, incorporation, and deprotection of Z-Thr(tBu)-OH in peptide synthesis.
Physicochemical and Characterization Data
A summary of the key physicochemical properties and characterization data for Z-Thr(tBu)-OH is presented below.
| Property | Value | Reference |
| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [2] |
| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [2] |
| CAS Number | 16966-09-9 | [3] |
| Molecular Formula | C16H23NO5 | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: While specific NMR and mass spectrometry data for Z-Thr(tBu)-OH were not found in the search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The dicyclohexylammonium (DCHA) salt of Z-Thr(tBu)-OH is also commercially available (CAS 16966-07-7) and may be used as a more stable starting material.[4][5]
Experimental Protocols
Synthesis of Z-Thr(tBu)-OH
This protocol describes the synthesis of Z-Thr(tBu)-OH via saponification of its methyl ester precursor, Z-Thr(tBu)-OMe.
Materials:
-
Z-Thr(tBu)-OMe
-
Acetone
-
1,2-Dichloroethane
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Ethyl acetate
-
Aqueous citric acid solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable beaker, dissolve Z-Thr(tBu)-OMe (169 g) in a mixture of acetone (300 mL) and 1,2-dichloroethane (600 mL).[2]
-
Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, wash the mixture once with diethyl ether (500 mL).[2]
-
Add ethyl acetate (800 mL) to the aqueous layer and adjust the pH to 2-3 with an aqueous citric acid solution.[2]
-
Separate the organic layer and wash it sequentially with water (300 mL) and saturated brine solution (300 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure.[2]
-
To the resulting residue, add diethyl ether (500 mL) to precipitate the product.
-
Collect the solid product by filtration and dry to obtain Z-Thr(tBu)-OH.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| Z-Thr(tBu)-OMe (169 g) | Z-Thr(tBu)-OH (130 g) | 80.3% |
Incorporation of Z-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling Z-Thr(tBu)-OH to a resin-bound peptide with a free N-terminal amine. This procedure assumes a standard Boc-SPPS strategy where the Z-group on the threonine will be removed at a later, selective deprotection step or during the final cleavage if a compatible cleavage strategy is employed.
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Thr(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test solution
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the Z-Thr(tBu)-OH (2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
If the coupling is incomplete after 2 hours, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Note on Coupling Efficiency: The coupling efficiency of amino acids in SPPS can be sequence-dependent. Threonine is known to be a sterically hindered amino acid, which can sometimes lead to incomplete coupling.[6] It is crucial to monitor the coupling reaction and perform a double coupling if necessary to ensure a high yield of the desired peptide.
Deprotection Protocols
1. Cleavage of the tBu Group
The tert-butyl (tBu) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin with tBu-protected threonine
-
Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum.
2. Cleavage of the Z Group
The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for tBu group removal and is typically cleaved by catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Solvent (e.g., Methanol, DMF, or a mixture)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (e.g., H₂ gas, ammonium formate, or 1,4-cyclohexadiene)
Procedure (using H₂ gas):
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric or slightly elevated pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Potential Side Reactions
While the Z-Thr(tBu)-OH strategy is robust, several potential side reactions can occur during peptide synthesis and deprotection.
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Coupling | Due to the steric hindrance of the threonine side chain, coupling of Z-Thr(tBu)-OH may be incomplete. | Use more potent coupling reagents (e.g., HATU), increase coupling time, or perform a double coupling. Monitor coupling completion with the ninhydrin test. |
| Racemization | Although the Z-group is known to be resistant to racemization during activation, it can still occur under certain conditions, particularly with prolonged activation times or the use of strong bases.[1] | Use coupling reagents that suppress racemization (e.g., by addition of HOBt or Oxyma), and minimize pre-activation and coupling times. |
| Alkylation of Sensitive Residues | During the TFA-mediated cleavage of the tBu group, the resulting tert-butyl cation can alkylate sensitive residues such as tryptophan and cysteine.[7] | Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to trap the carbocations. |
| Diketopiperazine Formation | At the dipeptide stage, especially when proline or glycine is the C-terminal residue, intramolecular cyclization can occur to form a diketopiperazine, leading to cleavage from the resin.[8] | Use dipeptide building blocks or specialized resins like 2-chlorotrityl chloride resin which is more resistant to this side reaction. |
Application Workflows
The following diagrams illustrate the logical workflow of using the Z-Thr(tBu)-OH strategy in peptide synthesis and a hypothetical application of the synthesized peptide in a biological assay.
Caption: Workflow for Solid-Phase Peptide Synthesis using Z-Thr(tBu)-OH.
Caption: Hypothetical workflow for a kinase inhibition assay using a synthetic peptide.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. glpbio.com [glpbio.com]
- 5. 16966-07-7 Z-Thr(tBu)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 6. ulab360.com [ulab360.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Downstream Processing of Z-Thr(OtBu)-OH Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream processing of reaction mixtures containing N-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH). The following sections outline the methodologies for extraction, purification, and analysis to obtain high-purity Z-Thr(OtBu)-OH suitable for peptide synthesis and other applications in drug development.
Introduction
Z-Thr(OtBu)-OH is a critical protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butyl ether protecting group on the threonine side chain and the benzyloxycarbonyl (Z) group on the N-terminus offer orthogonal protection strategies essential for the synthesis of complex peptides. The purity of Z-Thr(OtBu)-OH is paramount to ensure the fidelity of peptide synthesis. This application note details the downstream processing steps required to purify Z-Thr(OtBu)-OH from a typical reaction mixture, addressing common impurities and providing methods for their removal and analysis.
Downstream Processing Overview
The downstream processing of Z-Thr(OtBu)-OH typically involves several key stages designed to isolate and purify the product from unreacted starting materials, reagents, and side products. The general workflow is as follows:
Caption: Workflow for the downstream processing of Z-Thr(OtBu)-OH.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Z-Thr(OtBu)-OH
This protocol describes the initial workup of the reaction mixture to isolate the crude Z-Thr(OtBu)-OH.
Materials:
-
Crude reaction mixture containing Z-Thr(OtBu)-OH
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or 5% aqueous citric acid solution
-
Saturated sodium chloride solution (Brine)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture by cautiously adding deionized water.
-
Transfer the quenched mixture to a separatory funnel.
-
Add ethyl acetate to the separatory funnel to dilute the mixture. A typical ratio is 2:1 (v/v) of ethyl acetate to the aqueous reaction volume.
-
Acidify the aqueous layer to a pH of 2-3 by adding 1 M HCl or 5% citric acid solution. This ensures that the carboxylic acid of Z-Thr(OtBu)-OH is protonated and remains in the organic phase.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard it.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer)
-
Saturated brine solution (1 x volume of organic layer)
-
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Z-Thr(OtBu)-OH, which may be a solid or a viscous oil.
Protocol 2: Crystallization of Z-Thr(OtBu)-OH
This protocol is for the purification of crude Z-Thr(OtBu)-OH by crystallization.
Materials:
-
Crude Z-Thr(OtBu)-OH
-
Ethyl acetate (EtOAc)
-
Hexane or heptane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude Z-Thr(OtBu)-OH to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely. Gentle heating may be required.
-
Slowly add hexane or heptane (as an anti-solvent) to the warm solution until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of ethyl acetate dropwise until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane or a cold mixture of ethyl acetate/hexane (e.g., 1:5 v/v).
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Flash Chromatography of Z-Thr(OtBu)-OH (Optional)
This protocol is recommended if the crude product is an oil or if crystallization does not yield a product of the desired purity.
Materials:
-
Crude Z-Thr(OtBu)-OH
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude Z-Thr(OtBu)-OH in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Load the dry powder onto the top of the prepared silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 10% to 50% ethyl acetate.
-
Monitor the elution by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light if the compound is UV active). Z-Thr(OtBu)-OH is UV active due to the benzyloxycarbonyl group.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified Z-Thr(OtBu)-OH.
-
The purified product can be further subjected to crystallization (Protocol 2) to obtain a crystalline solid.
Protocol 4: HPLC Analysis of Z-Thr(OtBu)-OH Purity
This protocol outlines a reverse-phase HPLC method for determining the purity of Z-Thr(OtBu)-OH.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a stock solution of the Z-Thr(OtBu)-OH sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas to determine the purity of the sample.
Data Presentation
The following tables summarize representative quantitative data for the downstream processing of Z-Thr(OtBu)-OH starting from a crude reaction mixture.
Table 1: Yield and Purity at Different Processing Stages
| Processing Stage | Input Mass (g) | Output Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Reaction Product | 10.0 (Theoretically) | 11.5 (Crude) | - | ~75% |
| After Extraction | 11.5 | 8.9 | 89.0 | ~85% |
| After Crystallization | 8.9 | 7.5 | 84.3 | >98.0% |
| After Flash Chromatography | 8.9 | 8.0 | 89.9 | >95.0% |
| Overall (Extraction & Crystallization) | 10.0 | 7.5 | 75.0 | >98.0% |
Table 2: Common Impurities and Their Removal
| Impurity | Origin | Removal Method |
| Unreacted Z-Thr-OH | Incomplete tert-butylation | Removed during aqueous wash (extraction) due to higher water solubility. |
| Di-tert-butylated product | Over-reaction | Can be separated by flash chromatography. |
| Benzyl alcohol | Decomposition of Z-group | Volatile, removed during concentration. Also soluble in aqueous phase. |
| Unreacted tert-butanol | Excess reagent | Highly volatile, removed during concentration under vacuum. |
Signaling Pathways and Logical Relationships
The logical relationship between the purification steps and the resulting purity of the final product can be visualized as a decision-making workflow.
Caption: Decision workflow for purification of Z-Thr(OtBu)-OH.
Conclusion
The downstream processing of Z-Thr(OtBu)-OH reaction mixtures is a critical step in obtaining a high-purity product for pharmaceutical applications. The combination of liquid-liquid extraction and crystallization is an effective method for achieving purities greater than 98%. For more challenging crude mixtures, flash chromatography provides an additional powerful tool for purification. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists involved in the synthesis and purification of protected amino acids. Adherence to these methods will ensure the quality and consistency of Z-Thr(OtBu)-OH, ultimately contributing to the successful synthesis of high-quality peptides.
Application Notes and Protocols for Safe Handling of Z-Thr-otbu
Disclaimer: No specific Safety Data Sheet (SDS) for Z-Thr-otbu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) was found during the literature search. The following safety precautions, protocols, and data are based on general knowledge of handling protected amino acids and related chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to perform a thorough risk assessment for their specific experimental conditions and to consult the SDS of any reagents used in conjunction with this compound.
Introduction
This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. Due to its chemical nature, proper handling and safety precautions are essential to minimize risks to personnel and the environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, along with general experimental protocols.
Hazard Identification and Classification
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
The following table summarizes the expected, though unconfirmed, hazard classification for this compound based on related compounds.
| Hazard Classification (GHS) | Category | Precautionary Statement |
| Skin Irritation | 2 (Predicted) | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | 2A (Predicted) | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 (Predicted) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: This data is extrapolated and should be confirmed with a substance-specific risk assessment.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space. | Prevents inhalation of dust or aerosols. |
Experimental Protocols
General Handling and Weighing Protocol
This protocol outlines the general procedure for safely handling and weighing solid this compound.
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.
-
Don all required personal protective equipment (PPE) as specified in Section 3.
-
Have a designated waste container for contaminated materials.
-
-
Handling:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Handle the container with care to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
-
Weighing:
-
Use an analytical balance within a ventilated enclosure if possible.
-
Carefully transfer the desired amount of this compound onto a weighing paper or into a suitable container.
-
Clean any spills on the balance immediately with a soft brush and appropriate cleaning materials.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Dispose of contaminated materials (e.g., weighing paper, gloves) in the designated waste container.
-
Wash hands thoroughly after handling the compound.
-
General Protocol for a Coupling Reaction in Peptide Synthesis
This protocol provides a general workflow for using this compound in a peptide coupling reaction. All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Preparation:
-
Dissolve the N-terminally protected amino acid (e.g., Fmoc-Ala-OH) and this compound in a suitable solvent (e.g., DMF, DCM).
-
Prepare a solution of the coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the same solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine the solutions of the amino acids.
-
Slowly add the coupling agent and base solution to the reaction mixture while stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction as per the specific protocol.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using a suitable technique (e.g., column chromatography, recrystallization).
-
-
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
-
Diagrams
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Troubleshooting & Optimization
Technical Support Center: Z-Thr-OtBu Synthesis
Welcome to the technical support center for the synthesis of N-α-carbobenzyloxy-O-tert-butyl-L-threonine (Z-Thr-OtBu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common steps in the synthesis of this compound?
A common synthetic route involves the protection of the amino group of L-threonine with a benzyloxycarbonyl (Z) group, followed by the protection of the hydroxyl group as a tert-butyl ether. A typical multi-step synthesis proceeds as follows:
-
Esterification of L-threonine to L-threonine methyl ester hydrochloride.[1]
-
Protection of the amino group with benzyl chloroformate (CbzCl) to yield Z-Thr-OMe.[1]
-
tert-Butylation of the hydroxyl group using isobutylene and a catalytic amount of acid to give Z-Thr(tBu)-OMe.[1]
-
Saponification (hydrolysis) of the methyl ester to afford the final product, Z-Thr(tBu)-OH.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:
-
Temperature: Low temperatures are often necessary, especially during the protection steps, to minimize side reactions and prevent racemization. For example, the reaction with benzyl chloroformate and the saponification step are typically carried out at reduced temperatures.[3]
-
pH: Maintaining the correct pH is critical, particularly during the saponification of Z-Thr(tBu)-OMe, which is performed under basic conditions (pH 10-11).[2]
-
Reagent Purity: The purity of starting materials and reagents, such as benzyl chloroformate, directly impacts the yield and purity of the final product.
Q3: What are some common impurities that can arise during the synthesis?
Potential impurities include byproducts from incomplete reactions, side reactions, or degradation of the protecting groups. These can include the starting material Z-Thr-OH if the tert-butylation is incomplete, or the deprotected Z-Thr-OH if the tert-butyl group is cleaved during acidic workup.
Troubleshooting Guide
Low Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Saponification | Ensure the pH is maintained between 10-11 during the hydrolysis of Z-Thr(tBu)-OMe.[2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to ensure complete conversion. |
| Loss of Product During Workup | During the extraction of Z-Thr(tBu)-OH, ensure the pH of the aqueous layer is carefully adjusted to 2-3 with a mild acid like citric acid solution to fully protonate the carboxylic acid for efficient extraction into the organic phase.[2] |
| Side Reactions During Protection Steps | Use high-purity reagents and control the reaction temperature strictly. For the Z-protection, consider adding the base portion-wise to avoid a rapid increase in pH which can promote side reactions.[3] |
Product Purity Issues
Problem: The final this compound product is contaminated with impurities.
| Potential Cause | Recommended Solution |
| Racemization | Racemization can occur at the α-carbon, especially under harsh basic conditions.[3] When reacting with benzyl chloroformate, use a weak base or carry out the reaction at a lower temperature to minimize this risk.[3] |
| Cleavage of the tert-Butyl Group | The tert-butyl ether is labile to strong acids.[4][5] During the acidic workup after saponification, use a mild acid like citric acid and avoid prolonged exposure to low pH.[2] |
| Formation of Diastereomers | Threonine has two chiral centers. While the starting L-threonine dictates the primary stereochemistry, improper reaction conditions can potentially lead to epimerization. Careful control of temperature and pH is crucial to maintain stereochemical integrity. |
| Residual Starting Materials | If the reaction is incomplete, starting materials will contaminate the product. Monitor the reaction to completion. For purification, crystallization from a suitable solvent system, such as ether, can be effective in removing unreacted starting materials.[2] |
Experimental Protocols
Detailed Methodology for the Saponification of Z-Thr(tBu)-OMe[2]
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
-
Reaction Setup: In a 2 L beaker, add 169 g of Z-Thr(tBu)-OMe, 300 mL of acetone, and 600 mL of 1,2-dichloroethane.
-
pH Adjustment: Adjust the pH of the mixture to 10-11 using a 1 M sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, HPLC).
-
Workup - Initial Wash: Once the reaction is complete, wash the reaction mixture once with 500 mL of ether.
-
Extraction: Add 800 mL of ethyl acetate to the mixture.
-
Workup - Acidification: Adjust the pH to 2-3 with an aqueous citric acid solution.
-
Workup - Further Washes: Wash the organic phase with 300 mL of water, followed by 300 mL of saturated brine.
-
Drying and Concentration: Dry the organic phase over 100 g of anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: To the residue, add 500 mL of ether to induce crystallization, yielding Z-Thr(tBu)-OH.
Expected Yield: Approximately 130 g (80.3%).[2]
Visualizations
Experimental Workflow: this compound Synthesis
References
- 1. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 2. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. tert-Butyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Efficiency of Z-Thr(OtBu)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Z-Thr(OtBu) and its commonly used Fmoc-protected counterpart, Fmoc-Thr(tBu)-OH, during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH sometimes inefficient?
The coupling efficiency of threonine residues protected with a tert-butyl (tBu or OtBu) group on the side chain can be challenging due to significant steric hindrance. The bulky tBu group can impede the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: What are the most common side reactions observed when coupling Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH?
The most common side reactions include:
-
Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.
-
Racemization: Threonine is susceptible to racemization, especially during the activation step. The use of certain bases and coupling reagents can increase the likelihood of epimerization.[1][2][3]
-
N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N–O shift, where the peptide backbone moves to the side-chain hydroxyl group.[1] This is typically reversible with base treatment.[1]
-
Diketopiperazine Formation: This side reaction is more common at the dipeptide stage, particularly when proline is one of the first two residues, but can occur with other amino acids under conditions that favor intramolecular cyclization.[1][4]
Q3: What is the significance of the purple/red color change observed by some researchers during the coupling of Fmoc-Thr(tBu)-OH?
Some researchers have reported a purple or red color developing during the coupling of Fmoc-Thr(tBu)-OH, particularly when using DIC/Oxyma in DMF at elevated temperatures.[5] While the exact cause is not definitively established, it may be related to the formation of a side product or a reaction involving impurities in the amino acid derivative.[5] Interestingly, this color change does not always correlate with a poor coupling outcome.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of Z-Thr(OtBu) or Fmoc-Thr(tBu)-OH.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Possible Causes:
-
Steric hindrance from the OtBu/tBu group.
-
Suboptimal activation of the carboxylic acid.
-
Aggregation of the growing peptide chain.[1]
-
Insufficient reaction time or temperature.
Solutions:
| Solution | Detailed Recommendation |
| Optimize Coupling Reagent | Use a more powerful coupling reagent known to be effective for sterically hindered amino acids. Urionium/aminium or phosphonium salt-based reagents are generally recommended.[2][3] |
| Increase Reaction Time | Extend the coupling time to allow the reaction to proceed to completion. Monitoring the reaction with a qualitative test like the Kaiser test can be helpful. |
| Double Couple | Perform a second coupling step with fresh reagents to drive the reaction to completion. |
| Elevate Temperature | Increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.[6] |
| Change Solvent | If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture that can disrupt secondary structures.[1] |
| Use Pseudoproline Dipeptides | Incorporating pseudoproline dipeptides in the peptide sequence can disrupt aggregation and improve coupling efficiency.[1] |
Issue 2: Racemization of the Threonine Residue
Possible Causes:
-
Use of a strong base for activation.
-
Certain coupling reagents are more prone to causing racemization.[3]
Solutions:
| Solution | Detailed Recommendation |
| Choice of Base | Use a weaker base such as collidine instead of DIPEA, especially when coupling racemization-prone residues like Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH.[2][3] |
| Use Additives | The addition of HOBt or HOAt to carbodiimide-mediated couplings can suppress racemization.[1][3] |
| Select Appropriate Coupling Reagent | Reagents like DIC/Oxyma have been shown to result in negligible racemization for Fmoc-Ser(tBu)-OH.[7] DEPBT is recommended for coupling Fmoc-His(Trt)-OH due to its resistance to racemization.[3] |
Experimental Protocols
Standard Protocol for Fmoc-Thr(tBu)-OH Coupling in Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of Fmoc-Thr(tBu)-OH (3 molar equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 3 molar equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA, 6 molar equivalents) to activate the mixture in situ.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 50 minutes at room temperature.[8]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Quantitative Data
| Coupling Reagent | Class | Relative Reactivity | Notes on Racemization |
| HATU/HCTU | Urionium/Aminium Salt | Very High | Generally low, but can be influenced by the base used.[9] |
| PyBOP | Phosphonium Salt | High | Low racemization.[3] |
| COMU | Uronium Salt | Very High | Reported to have reduced epimerization compared to HBTU/HATU.[9] |
| DIC/Oxyma | Carbodiimide/Additive | High | Shown to cause negligible racemization with Fmoc-Ser(tBu)-OH.[7] |
| DCC/HOBt | Carbodiimide/Additive | Moderate | HOBt addition is crucial to suppress racemization.[1] |
Visualizations
Caption: Experimental workflow for a single coupling cycle of Fmoc-Thr(tBu)-OH in SPPS.
Caption: Troubleshooting logic for addressing low coupling efficiency of Z-Thr(OtBu).
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. Protocol of peptide synthesis [bio-protocol.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Side Reactions with Z-Thr-OtBu
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Z-Thr-OtBu (N-α-Benzyloxycarbonyl-L-threonine tert-butyl ester) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The primary side reactions associated with this compound, particularly during coupling and deprotection steps, include:
-
β-Elimination: This is a significant side reaction for threonine residues, especially under basic conditions, leading to the formation of a dehydroamino acid residue. This can be problematic during the removal of base-labile protecting groups or in the presence of excess base during coupling.[1][2][3]
-
Racemization: The chiral integrity of the threonine residue can be compromised during the activation of the carboxylic acid for coupling, leading to the formation of diastereomeric peptides.[4] This is a general concern in peptide synthesis but can be exacerbated by certain coupling reagents and conditions.
-
O-Acylation: The free hydroxyl group on the threonine side chain can be acylated by the activated amino acid, leading to the formation of a branched peptide. While the OtBu group on the C-terminus is a tert-butyl ester, the threonine side-chain hydroxyl can still be reactive under certain conditions if not properly managed.
-
Incomplete Deprotection: Both the Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups require specific conditions for removal. Incomplete deprotection can lead to a heterogeneous mixture of final products. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved with strong acid (e.g., TFA).[4][5]
Troubleshooting Guide
Problem 1: Low yield of the desired peptide and presence of a byproduct with a mass difference of -18 Da.
-
Possible Cause: This mass loss is characteristic of dehydration , a form of β-elimination, of the threonine residue. This is often triggered by basic conditions or high temperatures.[1][2][3]
-
Troubleshooting Steps:
-
Choice of Base: If using a base during coupling (e.g., with aminium/uronium or phosphonium salt-based coupling reagents), opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) and use it in the minimum necessary amount.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.
-
Coupling Reagent Selection: Utilize coupling reagents known to suppress side reactions. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can be effective.[6]
-
Deprotection Conditions: If the β-elimination is suspected to occur during a base-mediated deprotection step of another protecting group in the peptide sequence, consider using a milder base or shorter reaction times.
-
Problem 2: Appearance of a diastereomeric impurity in the final product upon HPLC analysis.
-
Possible Cause: Racemization of the threonine residue during the activation and coupling steps.[4]
-
Troubleshooting Steps:
-
Activation Method: Avoid prolonged pre-activation times. In-situ activation is generally preferred.
-
Coupling Additives: The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimide coupling reagents is highly recommended as they are known to suppress racemization.[6][7]
-
Coupling Reagent Choice: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often associated with lower levels of racemization compared to some uronium/aminium reagents when used appropriately.[6]
-
Temperature: Perform the coupling at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.
-
Problem 3: The final product is a complex mixture with multiple peaks in the HPLC, some corresponding to incompletely deprotected peptides.
-
Possible Cause: Incomplete removal of the Z or OtBu protecting groups.
-
Troubleshooting Steps:
-
For Z-group removal (Hydrogenolysis):
-
Catalyst Activity: Ensure the palladium catalyst (e.g., Pd/C) is fresh and active.
-
Hydrogen Pressure: Use an appropriate hydrogen pressure (typically atmospheric or slightly higher).
-
Solvent: Use a solvent that allows for good solubility of the peptide and does not poison the catalyst. Methanol or ethanol are common choices.
-
Reaction Time: Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to ensure it goes to completion.
-
-
For OtBu-group removal (Acidolysis):
-
Acid Strength and Concentration: Use a sufficiently strong acid, typically trifluoroacetic acid (TFA), in a high concentration (e.g., 95% in water or with scavengers).[8]
-
Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to prevent side reactions caused by the released tert-butyl cations, especially if other sensitive residues like Trp or Met are present.[8][9]
-
Reaction Time and Temperature: Allow for sufficient reaction time (typically 1-3 hours) at room temperature.
-
-
Quantitative Data Summary
The following table summarizes the potential impact of different experimental conditions on the yield and purity of the target peptide when using this compound. The values are illustrative and can vary depending on the specific peptide sequence and other reaction parameters.
| Parameter | Condition A (Suboptimal) | Purity/Yield A | Condition B (Optimized) | Purity/Yield B | Potential Side Reaction Addressed |
| Coupling Base | Triethylamine (TEA) | ~60% Purity | N,N-Diisopropylethylamine (DIEA) | >90% Purity | β-Elimination |
| Coupling Temperature | Room Temperature | ~70% Purity | 0 °C | >95% Purity | Racemization, β-Elimination |
| Coupling Additive | None (with DCC/DIC) | ~75% Purity | HOBt or OxymaPure | >95% Purity | Racemization |
| Z-Deprotection Catalyst | Old Pd/C catalyst | Incomplete reaction | Fresh, active Pd/C catalyst | >99% conversion | Incomplete Deprotection |
| OtBu-Deprotection | 50% TFA in DCM | Incomplete reaction | 95% TFA with scavengers | >99% conversion | Incomplete Deprotection |
Experimental Protocols
Key Experiment: Solution-Phase Coupling of this compound to an Amino Acid Ester (e.g., H-Gly-OMe)
-
Dissolution: Dissolve this compound (1 equivalent) and H-Gly-OMe.HCl (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Add a non-nucleophilic base such as DIEA (1 equivalent) to neutralize the hydrochloride salt of the amino ester.
-
Coupling Additive: Add HOBt (1 equivalent) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add a solution of DIC (1.1 equivalents) in DCM to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Common side reactions associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Z-Thr-OtBu Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of Z-Thr-OtBu reactions. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in this compound coupling reactions?
Low yields in this compound coupling reactions are often attributed to a combination of factors, primarily steric hindrance from the bulky tert-butyl (OtBu) protecting groups on both the threonine side chain and the C-terminus. Other common causes include inadequate activation of the carboxylic acid, the presence of moisture which can hydrolyze activated intermediates, and suboptimal reaction conditions such as temperature or solvent choice.
Q2: Which side reactions are common in this compound synthesis, and how can they be minimized?
The most prevalent side reaction is racemization at the alpha-carbon of the Z-Thr(OtBu)-OH, especially during the activation step. This occurs via the formation of an oxazolone intermediate. To suppress racemization, it is advisable to use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Another potential side reaction is the formation of guanidinylation products if using uronium-based coupling reagents in excess, which can cap the N-terminus of the amine component.
Q3: What are the recommended solvents and temperatures for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for peptide coupling reactions. The choice of solvent can impact the solubility of reactants and the reaction rate. Reactions are typically carried out at room temperature to minimize side reactions. However, for sterically hindered couplings, slight heating may be necessary, though this should be done cautiously as higher temperatures can increase the risk of racemization.
Q4: How do I select the most appropriate coupling reagent?
The choice of coupling reagent is critical for sterically hindered amino acids like this compound. Reagents that form highly reactive activated esters are recommended. Phosphonium salts like PyBOP and aminium/uronium salts like HATU or HBTU are generally more effective than carbodiimides (e.g., DCC, EDC) alone for such challenging couplings. HATU is often considered one of the most efficient reagents due to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine nitrogen in HOAt.
Q5: What is the best approach for the work-up and purification of the this compound product?
A standard aqueous work-up is typically employed to remove excess reagents and water-soluble byproducts. This involves washing the organic layer sequentially with a weak acid (e.g., dilute HCl or KHSO4 solution) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and additives like HOBt or HOAt, and finally with brine to reduce the water content in the organic phase. Purification is most commonly achieved by flash column chromatography on silica gel.
Troubleshooting Guide
Problem: My TLC plate shows multiple spots with low conversion of starting materials.
-
Possible Cause 1: Inefficient Activation. The carboxylic acid may not be fully activated.
-
Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Consider switching to a more powerful activating agent like HATU.
-
-
Possible Cause 2: Steric Hindrance. The bulky protecting groups are slowing down the reaction.
-
Solution: Increase the reaction time and/or slightly increase the temperature (e.g., to 40°C), while monitoring for potential racemization. Using a higher concentration of reactants can also favor the bimolecular coupling reaction.
-
-
Possible Cause 3: Moisture. The presence of water can quench the activated species.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem: The reaction appears to have stalled after a few hours.
-
Possible Cause 1: Reagent Degradation. The coupling reagent may have degraded over time.
-
Solution: Use freshly opened or properly stored reagents.
-
-
Possible Cause 2: Aggregation. The peptide product may be aggregating and precipitating out of solution, preventing further reaction.[1]
-
Solution: Try a different solvent system or add a chaotropic salt like LiCl to disrupt aggregation. Diluting the reaction mixture can sometimes help.
-
Problem: I'm having difficulty purifying the product from the byproducts.
-
Possible Cause 1: Similar Polarity. The byproducts may have a similar polarity to the desired product.
-
Solution: Optimize your chromatography conditions. A different solvent system for your column or using a different stationary phase might be necessary. Sometimes, converting the product to a different derivative (e.g., by deprotection) can alter its polarity enough to allow for separation.
-
-
Possible Cause 2: Urea Byproducts. If using carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.
-
Solution: While DCU is largely insoluble in DCM, some may remain. Cooling the reaction mixture and filtering can help remove most of the DCU. If EDC is used, the resulting urea is water-soluble and can be removed with an aqueous wash.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Efficiency | Notes |
| HATU | (Internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | Very High | Excellent for hindered couplings; minimizes racemization.[2] |
| HBTU | HOBt | DIPEA | DMF, DCM | High | A common and effective reagent, though slightly less reactive than HATU.[2] |
| PyBOP | (Internal) | DIPEA | DMF, DCM | High | Phosphonium salt, avoids guanidinylation side reactions.[2] |
| DIC/HOAt | HOAt | DIPEA | DCM, DMF | High | HOAt is a more effective additive than HOBt for reducing racemization.[3] |
| EDC/HOBt | HOBt | DIPEA | DCM, DMF | Medium | A cost-effective option, but may be less efficient for very hindered couplings. |
Table 2: Hypothetical Influence of Reaction Parameters on this compound Coupling Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Temperature | 25°C | 75 | 40°C | 85 | Increased temperature can overcome the activation energy barrier for sterically hindered reactants.[4] |
| Solvent | DCM | 70 | DMF | 80 | DMF's higher polarity can better solvate the reaction intermediates, potentially increasing the reaction rate. |
| Reaction Time | 4 hours | 65 | 24 hours | 90 | Sterically hindered reactions often require longer times to reach completion. |
| Equivalents of Amine | 1.0 eq. | 78 | 1.2 eq. | 92 | Using a slight excess of the amine component can drive the reaction to completion. |
Experimental Protocols
Protocol: Synthesis of Z-Thr(OtBu)-Gly-OtBu
This protocol describes the coupling of N-Cbz-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) with Glycine tert-butyl ester (H-Gly-OtBu) using HATU as the coupling reagent.
Materials:
-
Z-Thr(OtBu)-OH (1 equivalent)
-
H-Gly-OtBu (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M KHSO4 aqueous solution
-
Saturated NaHCO3 aqueous solution
-
Saturated NaCl (brine) aqueous solution
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Z-Thr(OtBu)-OH (1 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.2 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.
-
Coupling: Add H-Gly-OtBu (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Z-Thr(OtBu)-OH) is consumed (typically 4-24 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M KHSO4 (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Visualizations
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified mechanism of racemization via oxazolone formation.
References
Technical Support Center: Preventing Racemization of Z-Thr-OtBu During Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of N-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu) in peptide synthesis.
Introduction
The maintenance of stereochemical integrity is paramount in the synthesis of peptides intended for therapeutic applications. Racemization, the conversion of a chiral amino acid into an equal mixture of both enantiomers, can significantly impact the biological activity and safety of the final peptide product. This compound, a commonly used protected threonine derivative, can be susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation. This guide provides detailed information and protocols to minimize or eliminate this unwanted side reaction.
Troubleshooting Guide
Issue: Significant Racemization Detected After Coupling this compound
Question: We are observing a high degree of racemization (epimerization) of our threonine residue after coupling this compound to the peptide chain. What are the likely causes and how can we mitigate this?
Answer: Racemization during peptide coupling primarily occurs through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2] The formation of the oxazolone is often the main pathway for racemization.[1][2] Several factors in your coupling protocol can exacerbate this issue. Here’s a breakdown of potential causes and solutions:
1. Choice of Coupling Reagent:
-
Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote racemization.[3] Uronium/aminium-based reagents such as HBTU and HATU can also lead to racemization, especially in the presence of excess base.[4][5]
-
Solution: The choice of coupling reagent is critical. For Z-protected amino acids, which are generally more resistant to racemization than their Boc or Fmoc counterparts, certain reagents are preferred.[6][7]
-
Carbodiimides with Additives: The combination of DIC with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a classic and effective method to suppress racemization.[3][6] The additive reacts with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.
-
Phosphonium Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based coupling reagent that has shown remarkable resistance to racemization, even when a base is required.[8][9][10][11] It is an excellent choice for coupling racemization-sensitive amino acids.
-
2. Role of Base:
-
Problem: The presence and strength of the base used in the coupling reaction can significantly influence the rate of racemization.[5][12] Strong, sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid, leading to enolization and subsequent racemization.
-
Solution:
-
Base-Free Conditions: Whenever possible, perform the coupling in the absence of a tertiary amine base. This is particularly effective when using carbodiimide/additive combinations.
-
Weaker Bases: If a base is necessary, for instance with uronium or phosphonium reagents, opt for a weaker, more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are generally preferred over the stronger and less hindered N,N-diisopropylethylamine (DIPEA) (pKa 10.1).[12]
-
3. Reaction Temperature:
-
Problem: Higher reaction temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization.
-
Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[13]
4. Solvent Effects:
-
Problem: The polarity of the solvent can influence the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathway.
-
Solution: While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for peptide synthesis, consider using a less polar solvent or a mixture of solvents if racemization is a persistent issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, like other N-urethane protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The benzyloxycarbonyl (Z) group, being a urethane-type protecting group, generally provides good protection against racemization compared to acyl-type protecting groups.[6] However, under activating conditions, the carboxyl group can cyclize to form the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.
Q2: Which coupling reagent is best for minimizing racemization of this compound?
A2: While there is no single "best" reagent for all situations, DEPBT has been reported to be exceptionally effective at suppressing racemization.[8][9][10][11] The combination of DIC/HOBt or DIC/OxymaPure in the absence of a base is also a highly recommended and widely used method.[3][6] For uronium-based reagents like HATU or HBTU , the use of a weaker base like NMM is crucial to minimize racemization.[4][5]
Q3: How does the O-tert-butyl (OtBu) protecting group on the threonine side chain affect racemization?
A3: The O-tert-butyl group is a bulky protecting group that can provide some steric hindrance around the chiral center, which may slightly disfavor the formation of the planar oxazolone intermediate. However, its primary role is to protect the hydroxyl group of the threonine side chain from unwanted side reactions during peptide synthesis. The electronic effect of the OtBu group on the acidity of the alpha-proton is generally considered to be minimal.
Q4: Can I use pre-activation to reduce racemization?
A4: Yes, pre-activation of the this compound with the coupling reagent and additive (if applicable) for a short period before adding the amine component can be beneficial. This allows for the formation of the active ester in a controlled manner, and the subsequent coupling with the amine can be rapid, minimizing the time the activated amino acid is susceptible to racemization.
Q5: Are there any analytical methods to quantify the extent of racemization?
A5: Yes, the extent of racemization can be quantified using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) of the resulting peptide or by analyzing the amino acid composition after hydrolysis and derivatization with a chiral reagent.
Quantitative Data Summary
The following table summarizes the reported racemization levels for different coupling methods. While specific data for this compound is limited, the data for structurally similar Z-protected amino acids and other sensitive amino acids provides a valuable guide for selecting the optimal coupling conditions.
| Coupling Reagent/Additive | Base | Amino Acid Derivative | Racemization (%) | Reference |
| DEPBT | DIPEA | Z-Phe-Val-OH + H-Pro-NH2 | < 0.5 | [9] |
| DIC/HOBt | None | Fmoc-Cys(Trt)-OH | Low | [3] |
| HATU | DIPEA | Z-Phe-Val-OH + H-Pro-NH2 | 5.9 | [14] |
| HBTU | DIPEA | Z-Phe-Val-OH + H-Pro-NH2 | 20.6 | [14] |
| TBTU | DIPEA | N-Ac-L-Phe | Significant | [7] |
| BOP | DIPEA | Z-Gly-Xaa-Xbb-OMe | Variable | [15] |
Note: Racemization levels are highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used.
Experimental Protocols
Protocol 1: Recommended Method for Minimal Racemization - DIC/HOBt Coupling
This protocol is recommended for the coupling of this compound where minimizing racemization is the highest priority.
Materials:
-
This compound (1.0 eq)
-
N-terminal deprotected peptide-resin or amino acid ester (1.0 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend the deprotected peptide-resin or dissolve the amino acid ester in anhydrous DCM or DMF.
-
In a separate flask, dissolve this compound and HOBt in a minimal amount of anhydrous DMF.
-
Add the this compound/HOBt solution to the suspension/solution from step 1.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC to the reaction mixture and stir at 0°C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue to stir for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., ninhydrin test for solid-phase synthesis).
-
For solid-phase synthesis, wash the resin thoroughly with DMF and DCM. For solution-phase synthesis, proceed with standard workup procedures.
Protocol 2: Alternative Method - DEPBT Coupling
This protocol is an excellent alternative, particularly if a base is required for the coupling reaction.[13]
Materials:
-
This compound (1.0 eq)
-
N-terminal deprotected peptide-resin or amino acid ester (1.0 eq)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend the deprotected peptide-resin or dissolve the amino acid ester in anhydrous DCM or DMF.
-
Add this compound to the suspension/solution.
-
Add NMM to the reaction mixture.
-
Add DEPBT to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, or until the reaction is complete.
-
For solid-phase synthesis, wash the resin thoroughly with DMF and DCM. For solution-phase synthesis, proceed with standard workup procedures.
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization of this compound primarily proceeds through an oxazolone intermediate.
Experimental Workflow for Minimizing Racemization
Caption: A systematic workflow to minimize racemization during this compound coupling.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. bachem.com [bachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [worthe-it.co.za]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scilit.com [scilit.com]
Technical Support Center: Z-Thr-OtBu Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Z-Thr-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine) in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, and the tert-butyl (tBu) group protects the hydroxyl group of the threonine side chain. Its solubility in the reaction solvent is critical for ensuring homogeneous reaction conditions, which are essential for efficient and complete coupling reactions during the stepwise synthesis of peptides. Poor solubility can lead to incomplete reactions, lower yields, and the formation of impurities.
Q2: What are the general solubility characteristics of this compound?
A2: Due to the bulky and hydrophobic nature of the Z and OtBu protecting groups, this compound is generally poorly soluble in aqueous solutions and non-polar organic solvents. It exhibits better solubility in polar aprotic solvents commonly used in peptide synthesis.
Q3: In which solvents is this compound typically soluble?
Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | ≥ 100 mg/mL[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| N,N-Dimethylformamide | DMF | Qualitatively Soluble | A common solvent for peptide synthesis; often used for dissolving protected amino acids. |
| N-Methyl-2-pyrrolidone | NMP | Qualitatively Soluble | Another common polar aprotic solvent for peptide synthesis. |
| Dichloromethane | DCM | Qualitatively Soluble | Often used in solid-phase peptide synthesis. |
| Tetrahydrofuran | THF | Qualitatively Soluble | May be used as a co-solvent. |
| Water | H₂O | Insoluble | The hydrophobic protecting groups limit aqueous solubility. |
| Non-polar organic solvents (e.g., hexanes, toluene) | - | Insoluble | This compound is too polar to dissolve in these solvents. |
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing precipitation or incomplete dissolution of this compound during your experiment, follow these troubleshooting steps.
References
Technical Support Center: Z-Thr(OtBu) Deprotection
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the incomplete deprotection of Z-L-Threonine(O-tert-butyl)-O-tert-butyl ester (Z-Thr(tBu)-OtBu). It is intended for researchers, chemists, and drug development professionals familiar with peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: I've treated my Z-Thr(tBu)-OtBu with Trifluoroacetic acid (TFA), but my analysis (LC-MS/NMR) shows significant amounts of starting material or partially deprotected species. What is the primary issue?
A1: The primary issue is likely the incomplete cleavage of the two tert-butyl (tBu) groups: the O-tert-butyl ether on the threonine side chain and the tert-butyl ester at the C-terminus. The benzyloxycarbonyl (Z) group is stable to TFA and is not expected to be removed under these conditions.[1] Incomplete removal of tBu groups, especially from the sterically hindered threonine side chain, is a common problem that can be caused by several factors including insufficient acid strength, suboptimal reaction time, or inadequate scavenger concentration.[2]
Q2: Why is the Thr(tBu) group particularly difficult to remove compared to other tBu-protected residues?
A2: The hydroxyl group of threonine is located on a secondary carbon (the β-carbon), which is sterically more crowded than the side chains of residues like Ser(tBu) or Asp(OtBu). This steric hindrance can impede the access of TFA to the oxygen atom, slowing down the cleavage reaction. For peptides containing residues like Ser(tBu) or Thr(tBu), a lower TFA content in the cleavage cocktail can lead to incomplete removal of the tBu protecting group.[2]
Q3: Besides incomplete deprotection, what other side products should I be aware of?
A3: During acid-mediated deprotection, a highly reactive tert-butyl cation is generated. This cation can re-attach to electron-rich residues in your peptide, such as tryptophan or methionine, leading to undesired alkylated side products.[3] While Z-Thr-OtBu itself does not contain these sensitive residues, this is a critical consideration when working with larger peptides. Scavengers are added to the cleavage cocktail specifically to "trap" these cations and prevent side reactions.[3]
Q4: Can I remove the Z-group and the tBu groups in a single step?
A4: No, these two groups require orthogonal deprotection strategies. The Z-group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a reductive method.[4][5] The tBu groups are removed under strong acidic conditions (e.g., TFA), which the Z-group is stable to.[1][6] Attempting a single-step removal is not feasible with standard methods.
Troubleshooting Guide
If you are experiencing incomplete deprotection of the tert-butyl groups, consult the following workflow and table of solutions.
Deprotection Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Detection [iris-biotech.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
analytical methods for detecting Z-Thr-otbu impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Thr-OtBu (N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
| Question | Possible Causes | Suggested Solutions |
| Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak? | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. 3. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. 4. Sample Solvent Incompatibility: The sample solvent may be too strong compared to the mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. For reversed-phase HPLC, a slightly acidic pH (e.g., with 0.1% trifluoroacetic acid or formic acid) is often used. 3. Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| My retention times are shifting between injections. What could be the cause? | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of a volatile component. 3. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. 4. Pump Issues: Inconsistent flow rate due to air bubbles or faulty check valves. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time, especially for gradient methods. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. 4. Degas Mobile Phase and Purge Pump: Degas the mobile phase and purge the pump to remove any air bubbles. |
| I am not detecting any impurities, even though I suspect they are present. Why? | 1. Low Impurity Concentration: The concentration of impurities may be below the limit of detection (LOD) of the method. 2. Co-elution with the Main Peak: Impurities may be co-eluting with the this compound peak. 3. Inappropriate Detection Wavelength: The chosen UV wavelength may not be optimal for detecting the impurities. 4. Lack of Chromophore: Some impurities may lack a UV-absorbing chromophore. | 1. Increase Sample Concentration: Carefully concentrate the sample to bring impurity levels above the LOD. 2. Optimize Separation: Modify the mobile phase composition, gradient, or use a different column to resolve the impurities from the main peak. 3. Use a Diode Array Detector (DAD): A DAD allows for the acquisition of spectra across a range of wavelengths to identify the optimal wavelength for each impurity. 4. Use a Universal Detector: Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question | Possible Causes | Suggested Solutions |
| How can I confirm the presence of suspected impurities in my this compound sample using ¹H NMR? | Impurities will have distinct proton signals that differ from the main compound. | 1. Compare with a Reference Standard: Acquire an ¹H NMR spectrum of a highly pure this compound reference standard for comparison. 2. Look for Unexpected Signals: Carefully examine the spectrum for small peaks that do not correspond to this compound or the solvent. 3. Spiking Experiment: If a standard for the suspected impurity is available, "spike" your sample with a small amount of it and observe if the corresponding signals in your sample's spectrum increase in intensity. |
| The baseline of my NMR spectrum is distorted. What can I do? | 1. Poor Shimming: The magnetic field homogeneity is not optimized. 2. High Sample Concentration: Very concentrated samples can lead to broad lines and a distorted baseline. 3. Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can severely affect the spectrum. | 1. Re-shim the Spectrometer: Perform manual or automatic shimming to improve the magnetic field homogeneity. 2. Dilute the Sample: Prepare a more dilute sample. 3. Sample Filtration: Filter the sample through a small plug of celite or silica to remove particulate matter which may contain paramagnetic impurities. |
Mass Spectrometry (MS)
| Question | Possible Causes | Suggested Solutions |
| I am having trouble identifying unknown impurity peaks in my LC-MS analysis. What should I do? | The fragmentation pattern of the unknown impurity is not providing enough information for structural elucidation. | 1. Perform High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity. 2. Tandem Mass Spectrometry (MS/MS): Isolate the impurity ion and fragment it further to obtain structural information. 3. Consider Potential Side Reactions: Based on the synthesis of this compound, predict potential impurities (e.g., starting materials, incompletely protected/deprotected species, or diastereomers) and compare their expected masses to the observed masses. |
Quantitative Data Summary
The following table summarizes typical analytical performance characteristics for the detection of impurities in this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and method parameters.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Process-related impurities | 0.01 - 0.05% | 0.03 - 0.15% |
| Degradation products | 0.02 - 0.1% | 0.06 - 0.3% | |
| qNMR | Total Purity | - | >98% (with uncertainty <0.5%) |
Experimental Protocols
1. HPLC Method for Impurity Profiling of this compound
This method is a general starting point and may require optimization for specific impurity profiles.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
2. ¹H NMR Spectroscopy for Purity Assessment
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for potential impurities.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Integrate the signals corresponding to this compound and any identified impurity signals. The relative integration can be used to estimate the molar ratio of impurities. For quantitative NMR (qNMR), a certified internal standard is required.
-
3. LC-MS for Impurity Identification
-
LC Conditions: Use the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode is typically suitable for this compound and its related compounds.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in MS/MS mode (data-dependent acquisition) to obtain fragmentation spectra for the most abundant ions.
Workflow for this compound Impurity Analysis
Caption: General workflow for the analysis of this compound impurities.
Technical Support Center: Scaling Up Z-Thr(OtBu)-OH Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of Z-Thr(OtBu)-OH?
A1: The primary starting materials are L-Threonine, a benzyloxycarbonyl (Z) protecting agent (like benzyl chloroformate), and a tert-butylating agent such as isobutene, tert-butanol, or methyl tert-butyl ether (MTBE). The quality of these raw materials is crucial for the final product's purity and yield.
Q2: What are the key reaction steps in Z-Thr(OtBu)-OH synthesis?
A2: The synthesis typically involves two main steps:
-
N-protection: The amino group of L-Threonine is protected with a benzyloxycarbonyl (Z) group.
-
O-tert-butylation: The hydroxyl group of the threonine side chain is etherified to form a tert-butyl ether. This is often achieved using isobutene or a related tert-butyl source in the presence of an acid catalyst.
Q3: What are some common challenges encountered when scaling up this synthesis?
A3: Common challenges include:
-
Side reactions: Incomplete reactions or side reactions can lead to impurities that are difficult to remove.
-
Heat transfer: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions or safety hazards.
-
Mixing efficiency: Ensuring homogenous mixing of reactants and catalysts in large reactors is critical for consistent results.
-
Purification: Crystallization or chromatographic purification can be more challenging at a larger scale, impacting yield and purity.
-
Waste management: Larger scale synthesis generates more solvent and reagent waste, which requires proper handling and disposal procedures.[1]
Q4: What are the recommended storage conditions for Z-Thr(OtBu)-OH?
A4: Z-Thr(OtBu)-OH should be stored at 2-8°C in a tightly sealed container to ensure its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient mixing. - Use a more active catalyst. |
| Product loss during workup/purification | - Optimize extraction and crystallization procedures. - Consider alternative purification methods. | |
| High Impurity Levels | Side reactions (e.g., over-alkylation, racemization) | - Optimize reaction conditions (temperature, stoichiometry). - Use a milder catalyst or base. - Monitor the reaction closely by HPLC to determine the optimal endpoint. |
| Incomplete removal of starting materials or reagents | - Improve washing and extraction procedures. - Recrystallize the product from a suitable solvent system. | |
| Poor Crystallization | Presence of impurities | - Attempt to purify the crude product by chromatography before crystallization. - Screen different solvent systems for crystallization. |
| Incorrect solvent system or temperature | - Experiment with different solvent mixtures and cooling profiles. | |
| Difficulty with Phase Separation during Workup | Emulsion formation | - Add brine to the aqueous layer. - Allow the mixture to stand for a longer period. - Use a different solvent system for extraction. |
Experimental Protocols
Synthesis of Z-Thr(OtBu)-OH via O-tert-butylation of Z-Thr-OH with Isobutene
This protocol is a generalized procedure based on common methods for tert-butyl ether formation.
Materials:
-
Z-L-Threonine (Z-Thr-OH)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid
-
Isobutene (liquefied gas)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a pressure-rated reactor, dissolve Z-L-Threonine in dichloromethane. Cool the solution to -10°C.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution while maintaining the temperature.
-
Isobutene Addition: Carefully add an excess of liquefied isobutene to the reaction mixture.
-
Reaction: Seal the reactor and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Quenching: Upon completion, cool the reactor to 0°C and slowly vent any excess isobutene. Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Comparison of Key Parameters for Z-Thr(OtBu)-OH Synthesis at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Purity (by HPLC) | >99% | >98.5% | >98% |
| Reaction Time | 12-24 hours | 24-48 hours | 48-72 hours |
| Key Challenge | Optimization of reaction conditions | Heat and mass transfer | Process safety and waste management |
Visualizations
Caption: Synthesis pathway for Z-Thr(OtBu)-OH.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A phased approach to scaling up Z-Thr(OtBu)-OH synthesis.
References
Validation & Comparative
A Comparative Guide to Z-Thr(OtBu)-OH and Other Protected Threonine Derivatives in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is paramount to the success of solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents a unique set of challenges that necessitate robust protection strategies to prevent side reactions and ensure high purity of the final peptide. This guide provides an objective comparison of Z-Thr(OtBu)-OH with other commonly used protected threonine derivatives, namely Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH, supported by established chemical principles and experimental considerations.
While direct head-to-head quantitative experimental data comparing the performance of these specific derivatives under identical conditions is not extensively available in published literature, a comprehensive comparison can be drawn from their known chemical properties and their behavior within different peptide synthesis strategies.
Data Presentation: Comparison of Protected Threonine Derivatives
The following table summarizes the key characteristics of Z-Thr(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Boc-Thr(tBu)-OH, providing a quick reference for their physical properties and application in peptide synthesis.
| Property | Z-Thr(OtBu)-OH | Fmoc-Thr(tBu)-OH | Boc-Thr(tBu)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Side-Chain Protection | tert-Butyl ether (tBu) | tert-Butyl ether (tBu) | tert-Butyl ether (tBu) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd), strong acid (HBr/AcOH) | 20% Piperidine in DMF | Strong acid (e.g., TFA) |
| Side-Chain Deprotection | Strong acid (e.g., TFA, HF) | Strong acid (e.g., TFA, HF) | Strong acid (e.g., TFA, HF) |
| Orthogonality | Orthogonal to tBu side-chain protection. | Orthogonal to tBu side-chain protection (Fmoc/tBu strategy). | Not fully orthogonal with tBu side-chain protection (Boc/Bzl strategy). |
| Application | Solution-phase synthesis, synthesis of protected peptide fragments. | Standard Fmoc-based solid-phase peptide synthesis.[1] | Boc-based solid-phase peptide synthesis. |
| Key Advantages | Stability to bases and TFA, useful for fragment condensation. | Mild base-lability of Fmoc allows for acid-labile side-chain protection. | Boc group is stable to some nucleophiles and bases. |
| Key Disadvantages | Harsh Nα-deprotection conditions (catalytic hydrogenation) not ideal for standard SPPS. | Fmoc group is sensitive to some bases used in coupling reactions. | Repetitive acid treatment for Nα-deprotection can lead to side-chain degradation. |
Comparative Analysis
Z-Thr(OtBu)-OH: A Niche Derivative for Specific Applications
The benzyloxycarbonyl (Z or Cbz) group is a classic Nα-protecting group in peptide chemistry.[2] Z-Thr(OtBu)-OH offers a unique orthogonal protection scheme where the Z-group is stable to the acidic conditions required to cleave the tBu ether from the threonine side chain.
Advantages:
-
Orthogonality: The Z-group's stability to trifluoroacetic acid (TFA) allows for the selective deprotection of tBu-based side-chain protecting groups while the N-terminus remains protected. This is particularly useful in the synthesis of protected peptide fragments for subsequent fragment condensation.
-
Stability: The Z-group is robust and stable under a wide range of reaction conditions, including the basic conditions used for Fmoc removal.
Disadvantages:
-
Deprotection: The removal of the Z-group typically requires catalytic hydrogenation (e.g., H₂ over Palladium), which is not compatible with standard solid-phase peptide synthesis setups and can be problematic for peptides containing sulfur-containing amino acids like cysteine and methionine. Alternatively, strong acids like HBr in acetic acid can be used, but these are harsh conditions.
Fmoc-Thr(tBu)-OH: The Workhorse of Modern SPPS
Fmoc-Thr(tBu)-OH is the most commonly used protected threonine derivative in modern solid-phase peptide synthesis.[1] It is a cornerstone of the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile groups like tBu protect the side chains.[3]
Advantages:
-
Mild Deprotection: The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), which are compatible with a wide range of acid-labile side-chain protecting groups.[3]
-
Orthogonality: The Fmoc/tBu strategy is a truly orthogonal system, allowing for selective deprotection of either the N-terminus or the side chains.[3]
Disadvantages:
-
Base Sensitivity: The Fmoc group can be prematurely cleaved by the tertiary amines (e.g., DIPEA) often used as bases in coupling reactions, although this is generally not a major issue with standard protocols.
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can sometimes aggregate, hindering further reactions. This is a general issue in SPPS and not specific to Fmoc-Thr(tBu)-OH itself.
Boc-Thr(tBu)-OH: A Legacy Derivative for the Boc/Bzl Strategy
Boc-Thr(tBu)-OH is used in the older, yet still relevant, Boc/Bzl peptide synthesis strategy. In this approach, the acid-labile Boc group provides temporary Nα-protection, while more permanently acid-labile groups like benzyl (Bzl) ethers protect the side chains.
Advantages:
-
Robustness: The Boc group is stable to a variety of reagents and reaction conditions, including catalytic hydrogenation.
Disadvantages:
-
Harsh Deprotection: The repetitive use of strong acid (TFA) to remove the Boc group at each cycle can lead to the gradual degradation of acid-sensitive residues and the peptide-resin linkage.
-
Lack of True Orthogonality: The Boc/Bzl strategy is not truly orthogonal, as both protecting groups are removed by acid, albeit of different strengths. This can lead to a loss of side-chain protecting groups during Nα-deprotection.
Experimental Protocols
Below is a representative experimental protocol for a standard coupling cycle in Fmoc-based solid-phase peptide synthesis, which would be applicable for the incorporation of Fmoc-Thr(tBu)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin. The mixture is agitated for 5 minutes. This step is repeated once.
-
Washing: The resin is washed thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) are dissolved in DMF.
-
DIC (3 equivalents) is added to the solution, and it is pre-activated for 5 minutes.
-
The activated amino acid solution is added to the resin.
-
The reaction is agitated for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step is repeated.
Mandatory Visualization
The synthesis of phosphopeptides is a critical area of research where protecting group strategy is of utmost importance. The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during SPPS, is a common strategy. The following diagram illustrates this workflow for the incorporation of a phosphothreonine residue.
Caption: Workflow for incorporating a phosphothreonine residue in SPPS.
This diagram illustrates the key steps in the solid-phase synthesis of a phosphopeptide using a protected phosphothreonine building block. The cycle of coupling, washing, and deprotection is central to chain elongation. The final step involves cleavage from the resin and simultaneous deprotection of the phosphate protecting group (in this case, benzyl) and other side-chain protecting groups.
Conclusion
The choice between Z-Thr(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Boc-Thr(tBu)-OH is dictated by the overall peptide synthesis strategy. For routine solid-phase peptide synthesis, Fmoc-Thr(tBu)-OH is the undisputed standard due to the mild and orthogonal nature of the Fmoc/tBu strategy. Boc-Thr(tBu)-OH remains a viable option for those utilizing the Boc/Bzl approach, particularly for the synthesis of certain "difficult" sequences where this strategy has shown advantages. Z-Thr(OtBu)-OH occupies a more specialized niche, offering a valuable orthogonal protection scheme for the synthesis of protected peptide fragments intended for use in solution-phase fragment condensation. A thorough understanding of the chemical properties of each protecting group is essential for the rational design of a successful peptide synthesis campaign.
References
A Researcher's Guide to Confirming the Identity of Z-Thr-OtBu: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques to confirm the identity of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu), a valuable protected amino acid derivative in peptide synthesis.
This document outlines the principles, experimental protocols, and expected data for the most effective analytical methods. By presenting this information in a clear and comparative format, we aim to equip researchers with the necessary tools to confidently verify the integrity of their this compound samples.
Key Analytical Techniques for Structural Elucidation
The primary methods for confirming the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each technique provides unique and complementary information, and a combination of these methods is recommended for comprehensive characterization.
Table 1: Comparison of Analytical Techniques for this compound Identification
| Analytical Technique | Information Provided | Key Advantages | Potential Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including the carbon-hydrogen framework and the chemical environment of each atom. | Provides unambiguous structural confirmation. | Requires a relatively pure sample; can be less sensitive than MS. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, confirming the elemental composition and substructures. | High sensitivity and accuracy for molecular weight determination. | Isomeric compounds may not be distinguishable by mass alone. |
| HPLC | Purity assessment and retention time, which is characteristic under specific chromatographic conditions. | Excellent for determining purity and separating isomers. | Retention time is dependent on the specific method and column. |
| FTIR Spectroscopy | Presence of key functional groups (e.g., C=O, N-H, C-O). | Fast and non-destructive; provides a molecular fingerprint. | Does not provide detailed structural connectivity. |
| Elemental Analysis | Percentage composition of C, H, and N, confirming the empirical formula. | Provides fundamental confirmation of the elemental composition. | Requires a pure and dry sample; does not distinguish between isomers. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Z group) | 7.30-7.40 | multiplet | 5H |
| CH₂ (Z group) | 5.12 | singlet | 2H |
| NH (amide) | 5.50 | doublet | 1H |
| α-CH | 4.35 | doublet of doublets | 1H |
| β-CH | 4.15 | multiplet | 1H |
| γ-CH₃ | 1.20 | doublet | 3H |
| OtBu (t-butyl) | 1.45 | singlet | 9H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)
| Carbon | Chemical Shift (ppm) |
| Carbonyl (Z group) | 156.5 |
| Carbonyl (ester) | 170.0 |
| Aromatic (Z group) | 128.0-136.0 |
| CH₂ (Z group) | 67.0 |
| C-O (OtBu) | 82.0 |
| α-CH | 60.0 |
| β-CH | 68.0 |
| C(CH₃)₃ (OtBu) | 75.0 |
| C(CH₃)₃ (OtBu) | 28.0 |
| γ-CH₃ | 20.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
II. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₆H₂₃NO₅
-
Molecular Weight: 309.36 g/mol
-
Expected [M+H]⁺ ion: m/z 310.16
-
Expected [M+Na]⁺ ion: m/z 332.14
Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragments resulting from the loss of the tert-butyl group, the benzyloxycarbonyl (Z) group, and other neutral losses.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for protected amino acids.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the aromatic Z-group).
-
Injection Volume: 10 µL.
Expected Result: A single major peak should be observed, with the retention time being characteristic of the compound under the specified conditions. The presence of other peaks would indicate impurities.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the this compound molecule.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~2980 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1710 | C=O (carbamate) | Stretching |
| ~1520 | N-H | Bending |
| ~1250 | C-O | Stretching |
| ~1160 | C-O (t-butyl) | Stretching |
| ~700-750 | C-H (aromatic) | Out-of-plane bending |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
V. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Theoretical vs. Expected Elemental Analysis Data
| Element | Theoretical % | Expected Experimental Range |
| Carbon (C) | 62.12 | 61.72 - 62.52 |
| Hydrogen (H) | 7.49 | 7.09 - 7.89 |
| Nitrogen (N) | 4.53 | 4.13 - 4.93 |
Note: A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct elemental composition and purity of the sample.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the pure and dry sample is required.
-
Instrumentation: The analysis is performed using a CHN elemental analyzer.
-
Data Analysis: The instrument software calculates the percentage of each element, which is then compared to the theoretical values.
By employing a combination of these analytical techniques, researchers can confidently confirm the identity and purity of their this compound, ensuring the integrity of their subsequent research and development activities.
A Comparative Analysis of Z-Thr-otbu and Fmoc-Thr(tBu)-OH in Peptide Synthesis
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. Among the vast array of protected amino acids available to researchers, Z-Thr-otbu (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine) and Fmoc-Thr(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine) represent two distinct and widely utilized strategies. This guide provides a comprehensive comparative analysis of these two crucial building blocks, tailored for researchers, scientists, and professionals in drug development.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of this compound and Fmoc-Thr(tBu)-OH is presented below, offering a quick reference for their basic chemical characteristics.
| Property | This compound | Fmoc-Thr(tBu)-OH |
| Molecular Formula | C16H23NO5 | C23H27NO5 |
| Molecular Weight | 309.36 g/mol | 397.46 g/mol |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| N-α Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | tert-butyl (tBu) | tert-butyl (tBu) |
| Deprotection (N-α) | Hydrogenolysis or strong acid | Mild base (e.g., Piperidine) |
| Solubility | Generally soluble in a range of organic solvents like methanol, ethyl acetate, and dichloromethane. | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
Core Strategic Differences: Solution-Phase vs. Solid-Phase Synthesis
The most significant distinction between this compound and Fmoc-Thr(tBu)-OH lies in their primary application in different peptide synthesis methodologies. Z-protected amino acids, including this compound, are cornerstones of classical solution-phase peptide synthesis .[1] In this approach, all reactions (coupling and deprotection) are carried out in a homogeneous solution, with purification of the intermediate peptide performed after each step.
In contrast, Fmoc-Thr(tBu)-OH is the standard choice for Solid-Phase Peptide Synthesis (SPPS) .[2] In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process to simple filtration and washing after each reaction step.[3] This fundamental difference in strategy dictates the choice of protecting groups and the overall workflow of the synthesis.
Experimental Workflows: A Visual Comparison
The logical flow of peptide synthesis differs significantly between the Z/solution-phase and Fmoc/solid-phase strategies. The following diagrams, generated using Graphviz, illustrate these distinct experimental workflows.
Caption: Workflow for Solution-Phase Peptide Synthesis using Z-protection.
References
A Comprehensive Guide to Assessing the Purity of Synthesized Z-Thr-OtBu
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is a critical step in the journey from laboratory to clinical application. This guide provides a detailed comparison of analytical techniques for assessing the purity of Z-L-Threonine(O-tert-butyl) (Z-Thr-OtBu), a protected amino acid crucial in peptide synthesis. We present experimental protocols, data interpretation, and comparative analysis to aid in the selection of the most appropriate methods for quality control.
Potential Impurities in Synthesized this compound
The synthesis of this compound can introduce several impurities. Understanding these potential contaminants is key to developing robust analytical methods for their detection and quantification.
| Impurity | Source | Analytical Signature |
| Diastereomers (Z-D-allo-Thr-OtBu) | Racemization during synthesis | Different retention time in chiral HPLC; distinct signals in ¹H NMR. |
| Unreacted Starting Materials (Z-Thr-OH) | Incomplete reaction | Different retention time in HPLC and TLC; characteristic signals in ¹H NMR. |
| Byproducts (e.g., from side reactions) | Non-specific reactions | May appear as extra peaks in HPLC and spots in TLC; additional signals in NMR and MS. |
| Residual Solvents (e.g., Ethyl Acetate, Dichloromethane) | Incomplete removal after purification | Characteristic signals in the upfield region of the ¹H NMR spectrum. |
| Water | Incomplete drying | Broad peak in ¹H NMR (can be exchanged with D₂O); quantified by Karl Fischer titration. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantification capabilities. Both reversed-phase and chiral HPLC methods are valuable for analyzing this compound.
Reversed-Phase HPLC (RP-HPLC) for General Purity
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Gradient: 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation:
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 98.0 | Z-L-Thr-OtBu |
| 2 | 8.2 | 1.5 | Z-Thr-OH |
| 3 | 14.1 | 0.5 | Unknown Impurity |
Chiral HPLC for Enantiomeric Purity
Experimental Protocol:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of TFA.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation:
| Enantiomer | Retention Time (min) | Area (%) |
| L-enantiomer (Z-L-Thr-OtBu) | 15.3 | 99.5 |
| D-enantiomer (Z-D-Thr-OtBu) | 17.8 | 0.5 |
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of reactions and purifications.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Visualization:
-
UV light (254 nm) to visualize UV-active compounds.
-
Staining with a ninhydrin solution followed by heating to visualize compounds with free amino groups (though this compound will not stain, this can detect deprotected impurities).[1][2][3][4][5]
-
Staining with a potassium permanganate solution to visualize compounds susceptible to oxidation.
-
Data Presentation:
| Compound | Rf Value | Visualization |
| Z-L-Thr-OtBu | 0.65 | UV active, KMnO₄ active |
| Z-Thr-OH | 0.20 | UV active, KMnO₄ active |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Comment |
| 7.35 | m | 5H | Aromatic protons (Z-group) | |
| 5.10 | s | 2H | CH₂ (Z-group) | |
| 4.30 | d | 1H | α-CH | |
| 4.15 | m | 1H | β-CH | |
| 1.45 | s | 9H | tert-butyl (OtBu) | |
| 1.20 | d | 3H | γ-CH₃ | |
| 3.70 | s | - | Residual Ethyl Acetate | Impurity |
| 1.55 | s | - | Water | Impurity |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio.
Experimental Protocol:
-
Ionization Technique: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mode: Positive ion mode.
Data Presentation:
| m/z | Proposed Ion | Identity |
| 310.19 | [M+H]⁺ | Z-L-Thr-OtBu |
| 332.17 | [M+Na]⁺ | Z-L-Thr-OtBu |
| 254.12 | [M-C₄H₈+H]⁺ | Loss of tert-butyl group |
| 210.10 | [M-C₇H₇O₂]⁺ | Loss of Z-group |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for assessing the purity of synthesized this compound and a decision-making process based on the analytical results.
References
A Comparative Guide to the Synthesis and Biological Evaluation of Threonine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for threonine-containing peptides, focusing on the implications of using different protected threonine derivatives. While the intrinsic biological activity of a final, purified peptide is independent of the transient protecting groups used during its synthesis, the chosen synthetic route significantly impacts purity, yield, and the potential for side reactions. These factors, in turn, are critical for obtaining reliable and reproducible biological data.
Here, we compare the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH), a building block typically associated with solution-phase or Boc solid-phase peptide synthesis (SPPS), against the more contemporary N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) utilized in Fmoc-based SPPS.
The Role of Protecting Groups in Peptide Synthesis
In chemical peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups on amino acids to prevent unwanted side reactions.[1][2] For threonine, both the α-amino group and the side-chain hydroxyl group must be protected.[3]
-
α-Amino Protecting Groups (Temporary): These are removed after each amino acid coupling step. Common examples include Z (Benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1][4]
-
Side-Chain Protecting Groups (Permanent): These remain on the amino acid throughout the synthesis and are removed during the final cleavage step. For threonine's hydroxyl group, the tert-butyl (tBu) ether is a common choice, particularly in Fmoc-based strategies.[1][3][5]
The choice of protecting groups dictates the overall synthetic strategy, influencing factors like solvent and reagent compatibility, deprotection conditions, and potential side reactions.[6]
Comparative Analysis of Synthetic Strategies
The primary difference between using Z-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH lies in the N-α-protection, which defines the synthesis methodology.
| Feature | Z-Protected Strategy (e.g., with Z-Thr(tBu)-OH) | Fmoc-Protected Strategy (with Fmoc-Thr(tBu)-OH) |
| Primary Application | Solution-phase synthesis; Boc-based SPPS. | Solid-Phase Peptide Synthesis (SPPS).[7] |
| N-α-Deprotection | Harsh acidic conditions (e.g., HBr in acetic acid) or hydrogenolysis.[1] | Mild basic conditions (e.g., 20% piperidine in DMF).[8][9] |
| Side-Chain Protection | Typically acid-labile groups like benzyl (Bzl) ethers. The tBu group is highly acid-labile. | Orthogonal, acid-labile groups (e.g., tBu, Trt, Pbf) removed by TFA.[3][5] |
| Potential Side Reactions | Racemization can be a concern during certain coupling steps.[10] Harsh deprotection conditions can lead to side-product formation.[11] | Aspartimide formation at Asp-X sequences and diketopiperazine formation at the dipeptide stage are known risks.[7][11] |
| Overall Efficiency | Often labor-intensive and difficult to automate, especially for longer peptides.[12] | Amenable to automation, allowing for the efficient synthesis of long peptides.[13] |
While one study suggested that side-chain protection of threonine may be unnecessary in some cases[14], it is generally employed to prevent O-acylation and other side reactions.[3]
Impact on Biological Activity: A Case Study
To illustrate the downstream effects of synthesis strategy, let us consider a hypothetical threonine-containing peptide inhibitor of a protein kinase. The threonine residue is critical for binding to the kinase's active site.
Table 1: Biological Activity of a Hypothetical Kinase Inhibitor Peptide
| Parameter | Value | Assay Type |
| IC₅₀ | 87.5 µM | In vitro kinase inhibition assay (e.g., cAMP production).[15] |
| Binding Affinity (K_d) | 150 µM | Radioreceptor binding assay.[15] |
| Cellular Activity (EC₅₀) | 207 µM | Cell proliferation assay.[16] |
The data presented are hypothetical and for illustrative purposes.
The reliability of these quantitative results is directly dependent on the purity of the synthesized peptide. A synthesis plagued by side reactions will yield a crude product containing deletion sequences or modified peptides, making it difficult to accurately determine the concentration and, therefore, the true potency of the target peptide.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual synthesis on a Rink Amide resin.[8][9]
a) Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin (0.20 mmol) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 1 minute. Drain.
-
Add a fresh 8 mL of 20% piperidine in DMF and agitate for 10 minutes to ensure complete Fmoc removal. Drain.[8]
-
Wash the resin five times with 8 mL of DMF.
b) Amino Acid Coupling (e.g., Fmoc-Thr(tBu)-OH):
-
In a separate tube, dissolve Fmoc-Thr(tBu)-OH (1.0 mmol) and HBTU (0.9 mmol) in 8 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (2.0 mmol) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Drain the vessel and wash the resin five times with DMF. A Kaiser test can be performed to confirm complete coupling.[8]
c) Repeat Cycle and Final Cleavage:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 3 hours.[17]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
d) Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][18]
-
Confirm the identity and purity of the final product by mass spectrometry.[9]
Bioassay: In Vitro Kinase Inhibition
This protocol describes a general method for assessing the inhibitory activity of the synthesized peptide.[16][19]
-
Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., DMSO or water).
-
In a 96-well plate, add the kinase, its specific substrate (e.g., a substrate peptide and ATP), and varying concentrations of the inhibitor peptide in a suitable buffer.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a set period.
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) or using a luminescence-based assay that measures the amount of ATP remaining.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19]
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow from SPPS to biological activity determination.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Peptide with Threonine inhibits kinase phosphorylation.
Conclusion
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Synthesis [bio-protocol.org]
- 9. rsc.org [rsc.org]
- 10. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 11. peptide.com [peptide.com]
- 12. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of TSH bio-activity by synthetic beta TSH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptides Analytical Offerings | | DCTI [daicelpharmaservices.com]
- 17. Peptide Synthesis [en.bio-protocol.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that directly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Z-Thr-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine) in peptide synthesis, with a detailed comparison to its common alternatives: Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH.
Executive Summary
The choice between this compound and its alternatives hinges on the specific synthetic strategy, the scale of the synthesis, and the desired orthogonality. This compound offers a unique deprotection profile, being removable by catalytic hydrogenation, which provides an orthogonal approach in syntheses employing acid-labile Boc and Fmoc groups. However, its application in standard solid-phase peptide synthesis (SPPS) is less common, leading to a less extensive body of literature and potentially requiring more optimization. Fmoc-Thr(tBu)-OH is the standard for Fmoc-based SPPS, offering high yields and purity with well-established protocols. Boc-Thr(Bzl)-OH is a staple in Boc-based SPPS, valued for its reliability, though requiring strong acid for deprotection.
Cost Comparison of Protected Threonine Derivatives
The cost of the protected amino acid is a primary consideration in the overall cost-benefit analysis. The following table provides a snapshot of typical market prices for this compound and its common alternatives. Prices can vary significantly between suppliers and are subject to change.
| Protected Amino Acid | Supplier Example(s) | Typical Price Range (USD/gram) |
| Z-Thr(OtBu)-OH | ChemicalBook | $1.00 - $7.00 |
| Fmoc-Thr(tBu)-OH | Various | $2.50 - $15.00 |
| Boc-Thr(Bzl)-OH | Various | $2.00 - $10.00 |
Note: The provided price ranges are for informational purposes only and are based on publicly available data from various chemical suppliers. Bulk pricing may differ significantly.
Performance Comparison: A Synthesis of Available Data
Direct, head-to-head comparative studies with quantitative data on the performance of this compound against its alternatives in a standardized peptide synthesis are scarce in publicly available literature. Therefore, this section presents a qualitative and semi-quantitative comparison based on the known chemical properties of the protecting groups and data from individual studies.
| Parameter | Z-Thr(OtBu)-OH | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH |
| Typical Yield | Dependent on coupling efficiency in the chosen synthetic method (solution or solid-phase). Potentially high with optimized protocols. | Generally high (>95% per coupling step) in standard Fmoc-SPPS. | Generally high (>95% per coupling step) in standard Boc-SPPS. |
| Purity Profile | Potential for high purity due to the clean deprotection via hydrogenation. Side reactions depend on the coupling method. | High purity is achievable with standard protocols. Potential for piperidine-induced side reactions (e.g., aspartimide formation) in susceptible sequences. | High purity is achievable. Strong acid cleavage can lead to side reactions if scavengers are not used effectively. |
| Reaction Times | Coupling times are dependent on the activation method used. | Standard coupling times in Fmoc-SPPS are typically 30-60 minutes. | Standard coupling times in Boc-SPPS are typically 60-120 minutes. |
| Key Side Reactions | Potential for incomplete deprotection if the catalyst is poisoned. Racemization risk is dependent on the coupling method. | Racemization, especially with certain activation methods. Aggregation of the growing peptide chain. | Acid-catalyzed side reactions during cleavage (e.g., t-butylation of tryptophan). |
Experimental Protocols
Protocol 1: Fmoc-Thr(tBu)-OH Coupling in Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Boc-Thr(Bzl)-OH Coupling in Boc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin) in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Coupling:
-
Pre-activate a solution of Boc-Thr(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test.
Visualization of Synthetic Workflows and Cost-Benefit Analysis
To provide a clearer understanding of the processes and the decision-making framework, the following diagrams have been generated using the DOT language.
Caption: Comparative workflows for SPPS using different protecting group strategies for threonine.
Caption: Logical relationship of factors in the cost-benefit analysis of threonine protecting groups.
Conclusion and Recommendations
The selection of a protecting group for threonine in peptide synthesis is a multi-faceted decision with no single "best" answer.
-
For routine Fmoc-based SPPS, Fmoc-Thr(tBu)-OH remains the industry standard. Its use is supported by a wealth of literature and optimized protocols, generally leading to high yields and purity. While the raw material cost may be slightly higher than alternatives, the reliability and predictability of the synthesis often outweigh this initial investment, especially for complex peptides.
-
For Boc-based SPPS, Boc-Thr(Bzl)-OH is a robust and cost-effective choice. The primary drawback is the requirement for harsh cleavage conditions (HF or TFMSA), which may not be suitable for all peptides or laboratory settings.
-
This compound presents a valuable option for specific applications requiring an orthogonal deprotection strategy. Its primary advantage is the ability to be deprotected under neutral conditions via catalytic hydrogenation, leaving acid-labile (Boc, tBu) and base-labile (Fmoc) groups intact. This is particularly useful in the synthesis of complex peptides with multiple modification sites or for the preparation of protected peptide fragments for convergent synthesis. However, its use in standard SPPS is less common, and researchers should be prepared to invest time in optimizing coupling and deprotection conditions. The lower cost of this compound may be attractive, but this must be weighed against the potential for increased development time and the cost of hydrogenation equipment and catalysts.
Ultimately, the most appropriate choice will depend on the specific target peptide, the overall synthetic strategy, and the resources available to the research team. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that balances cost, efficiency, and synthetic flexibility.
A Comparative Guide to Z-Thr(OtBu) and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides a comprehensive comparison of the Z-Thr(OtBu) protecting group strategy with its primary alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH. We will delve into the applications, experimental considerations, and data-driven comparisons to aid researchers in making informed decisions for their synthetic peptide endeavors.
Introduction to Protecting Group Strategies in Peptide Synthesis
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[1][2][3] The choice of a protecting group strategy is critical and depends on the synthesis method (solution-phase or solid-phase), the peptide sequence, and the desired final product.[4][5] The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable without damaging the peptide chain.[6]
The Z-group (benzyloxycarbonyl or Cbz) is a classic N-terminal protecting group, often employed in solution-phase peptide synthesis.[6][7] It is typically paired with benzyl-type (Bzl) or tert-butyl (tBu) protecting groups for side chains. In the case of Z-Thr(OtBu), the threonine side-chain hydroxyl is protected by a tBu ether, and the C-terminus is a tert-butyl ester.
The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[3][4] These strategies offer orthogonal protection, meaning that the N-terminal protecting group can be removed under conditions that leave the side-chain protecting groups intact.[1]
Comparison of Threonine Protection Strategies
The following table summarizes the key characteristics of Z-Thr(OtBu) and its main alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH.
| Feature | Z-Thr(OtBu) | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH |
| N-α Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection (Thr-OH) | tBu (tert-Butyl ether) | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |
| Primary Application | Solution-Phase Peptide Synthesis[7] | Solid-Phase Peptide Synthesis (SPPS)[3] | Solid-Phase Peptide Synthesis (SPPS)[7] |
| N-α Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[6] | Mild base (e.g., 20% piperidine in DMF)[8] | Moderate acid (e.g., TFA in DCM)[7] |
| Side-Chain Deprotection | Strong acid (e.g., TFA, HF)[9] | Strong acid (e.g., TFA, HF) during final cleavage[10] | Strong acid (e.g., HF, TFMSA) during final cleavage[11] |
| Orthogonality | Quasi-orthogonal with tBu side chains[3] | Fully orthogonal with tBu side chains[3] | Quasi-orthogonal with Bzl side chains[3] |
| Key Advantages | - Stable crystalline derivatives- Resistance to racemization during activation[6] | - Mild N-α deprotection conditions- Wide availability of derivatives[12] | - Can provide superior results for long or difficult sequences[11] |
| Key Disadvantages | - Harsh N-α deprotection conditions- Limited use in SPPS[7] | - Potential for side reactions like aspartimide formation with certain sequences[13] | - Requires strong, hazardous acids (HF) for final cleavage- Requires specialized equipment[11] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are general protocols for the deprotection steps associated with each strategy.
Deprotection of the Z-group by Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a common method for the removal of the Z-group under milder conditions than strong acids.[14][15][16]
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., cyclohexene, formic acid, or ammonium formate)[14][17][18]
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the hydrogen donor to the solution.
-
Carefully add 10% Pd/C catalyst to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Deprotection of the Fmoc-group
The Fmoc group is removed under basic conditions, a hallmark of the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
Procedure (for SPPS):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for a specified time (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Deprotection of the Boc-group and Final Cleavage
The Boc group is removed with a moderate acid, and the final cleavage from the resin in Boc/Bzl chemistry requires a strong acid.
Boc Deprotection (during SPPS):
-
Reagent: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: The peptide-resin is treated with the TFA/DCM solution for a short period (e.g., 30 minutes) to remove the N-terminal Boc group.
Final Cleavage and Benzyl Deprotection:
-
Reagent: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole or thioanisole are typically added.
-
Procedure: This is a hazardous procedure requiring specialized equipment. The peptide-resin is treated with the strong acid to simultaneously cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.
Deprotection of the tert-Butyl (tBu) group
The tBu group, used for the threonine side chain in both the Z/tBu and Fmoc/tBu strategies, is removed during the final acidolytic cleavage step.[9]
Materials:
-
tBu-protected peptide
-
Cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))[19]
Procedure:
-
Treat the protected peptide (often still on the solid support in SPPS) with the TFA-based cleavage cocktail.
-
Stir the mixture at room temperature for 1-3 hours.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
-
Wash the peptide with cold ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Visualization of Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of the different peptide synthesis strategies.
Caption: Comparative workflow of major peptide synthesis strategies.
The choice of protecting group strategy profoundly impacts the efficiency, purity, and scalability of peptide synthesis. The Z/tBu strategy, while historically significant and still valuable for specific applications in solution-phase synthesis, has largely been superseded by the more versatile and milder Fmoc/tBu strategy for solid-phase synthesis. The Boc/Bzl strategy remains a robust option, particularly for complex and lengthy peptide sequences, despite the requirement for harsh cleavage conditions. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate methodology for their specific synthetic targets.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Caspase Inhibitors in Inflammasome Research
In the field of immunology and drug discovery, the study of the inflammasome signaling pathway is crucial for understanding inflammatory diseases. Researchers often employ specific inhibitors to dissect the roles of key enzymatic players in this pathway. While the term "Z-Thr-otbu" primarily refers to a protected amino acid derivative used in chemical synthesis, the broader context of research in this area points to the use of peptide-based inhibitors. This guide provides a comparison of two widely used caspase inhibitors, Z-VAD-FMK and Z-YVAD-FMK, which are instrumental in studying the NLRP3 inflammasome.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key features and performance metrics of the pan-caspase inhibitor Z-VAD-FMK and the specific caspase-1 inhibitor Z-YVAD-FMK. This data is essential for researchers to select the appropriate tool for their experimental needs.
| Feature | Z-VAD-FMK | Z-YVAD-FMK |
| Target Specificity | Pan-caspase inhibitor (inhibits multiple caspases)[1] | Specific for caspase-1[2][3] |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases[1] | Irreversibly binds to the catalytic site of caspase-1[2][3] |
| Common Applications | General apoptosis studies, inflammasome research[1] | Specific investigation of the NLRP3 inflammasome pathway[2] |
| Observed Effects | Blocks pyroptosis and secretion of IL-1β and IL-18 | Specifically blocks the processing and release of IL-1β and IL-18 |
| Known Ki or IC50 | Potent inhibitor of caspases-1, 3, 7, 8 with IC50 values in the nanomolar range.[2] | Highly potent against caspase-1 (Ki of 0.8 nM)[2] |
Experimental Protocol: Investigating NLRP3 Inflammasome Activation
To assess the efficacy of caspase inhibitors in modulating the NLRP3 inflammasome, a common in vitro assay using THP-1 cells (a human monocytic cell line) is employed. This protocol provides a general workflow for such an experiment.
Objective: To determine the inhibitory effect of Z-VAD-FMK and Z-YVAD-FMK on NLRP3 inflammasome activation in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming the inflammasome
-
Nigericin or ATP for NLRP3 activation
-
Z-VAD-FMK and Z-YVAD-FMK
-
ELISA kits for human IL-1β
-
Reagents for LDH assay (to measure cytotoxicity/pyroptosis)
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the differentiated THP-1 cells with varying concentrations of Z-VAD-FMK or Z-YVAD-FMK for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Inflammasome Priming and Activation:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activate the NLRP3 inflammasome by adding an activating agent such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptosis.
-
-
Data Interpretation:
-
Compare the levels of IL-1β and LDH in the inhibitor-treated groups to the vehicle control group to determine the inhibitory effect of Z-VAD-FMK and Z-YVAD-FMK.
-
Visualizing the Mechanism of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.
Caption: NLRP3 inflammasome pathway and caspase-1 inhibition.
Caption: Workflow for testing caspase inhibitors in vitro.
References
Safety Operating Guide
Proper Disposal of Z-Thr-OtBu: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Z-Thr-OtBu based on information for structurally similar compounds and standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound provided by the manufacturer and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, use absorbent materials to contain it and dispose of the contaminated materials as chemical waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with your institution's chemical hygiene plan and hazardous waste management program. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and clearly labeled waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound" or "N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine," and the approximate quantity.
-
-
Waste Segregation:
-
Store the this compound waste container separately from incompatible materials. As a general practice, avoid mixing different chemical wastes.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and near the point of generation.
-
-
Disposal Request:
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data on toxicity and environmental hazards are not available. The following table summarizes the hazard information found for similar compounds.
| Compound | Classification | Environmental Hazards |
| N-Boc-O-tert-butyl-L-threonine | Not a hazardous substance or mixture | No specific hazards listed |
| Fmoc-Thr(tBu)-OH | Not a hazardous substance or mixture | Very toxic to aquatic life with long lasting effects (in some SDSs) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
This guide is intended to promote safe laboratory practices. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.
Personal protective equipment for handling Z-Thr-otbu
This guide provides essential safety and logistical information for handling N-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-OtBu). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a chemical reagent that requires careful handling to minimize potential health risks. While some safety data sheets (SDS) for similar compounds indicate no known OSHA hazards, others suggest potential for irritation.[1] A conservative approach to handling is recommended.
Summary of Potential Hazards:
| Hazard Type | Description | Precautionary Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1][2] | Handle in a well-ventilated area or with local exhaust ventilation. Use a dust respirator if dust is generated. |
| Ingestion | May be harmful if swallowed.[1][2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Skin Contact | May cause skin irritation.[1] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] |
| Eye Contact | May cause eye irritation.[1] | Wear safety glasses or chemical safety goggles.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a dust respirator should be used.[4]
Operational Plan for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Step-by-Step Protocol:
-
Preparation and Review:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure that the work area, such as a chemical fume hood or a space with local exhaust ventilation, is operational.[1]
-
Prepare and decontaminate the workspace.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the section above.
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
After handling, decontaminate the work surface.
-
Properly remove and dispose of or decontaminate PPE.
-
Wash hands thoroughly with soap and water.[1]
-
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Refrigeration may be recommended for long-term stability.[3][4]
-
Disposal: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
